molecular formula C11H17N3 B066608 (2-(Piperazin-1-YL)phenyl)methanamine CAS No. 190017-89-1

(2-(Piperazin-1-YL)phenyl)methanamine

Cat. No.: B066608
CAS No.: 190017-89-1
M. Wt: 191.27 g/mol
InChI Key: XWAJJQBDGFSQLE-UHFFFAOYSA-N
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Description

(2-(Piperazin-1-yl)phenyl)methanamine is a chemical compound with the molecular formula C11H17N3 and a molecular weight of 191.27 g/mol . Its structure, featuring a phenylmethanamine group linked to a piperazine ring, makes it a valuable building block in medicinal chemistry and drug discovery research. Piperazine-containing scaffolds are frequently explored in the design of bioactive molecules. For instance, research highlights the role of similar phenyl(piperazin-1-yl)methanone derivatives as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for conditions like neurodegenerative diseases, cancer, and chronic pain . Furthermore, analogous benzoimidazolyl-piperazinyl-phenylmethanone derivatives have been synthesized and evaluated for their in vitro antifungal properties, demonstrating the potential of this chemotype in developing new antifungal agents . As such, this compound serves as a key synthetic intermediate for researchers working in these and other life science fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-piperazin-1-ylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c12-9-10-3-1-2-4-11(10)14-7-5-13-6-8-14/h1-4,13H,5-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWAJJQBDGFSQLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30452992
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190017-89-1
Record name [2-(piperazin-1-yl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30452992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spectroscopic Blueprint of (2-(Piperazin-1-YL)phenyl)methanamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Elucidating the Structure of a Novel Piperazine Derivative

(2-(Piperazin-1-YL)phenyl)methanamine is a bifunctional molecule featuring a piperazine ring linked to a phenylmethanamine moiety. This unique structural arrangement holds significant potential in medicinal chemistry and drug development, where the piperazine scaffold is a well-established pharmacophore.[1] A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions.

Molecular Structure and Predicted Spectroscopic Data

The structural features of this compound, including the aromatic protons of the ortho-substituted phenyl ring, the methylene protons of the methanamine group, and the protons of the piperazine ring, are expected to give rise to a distinct set of signals in its spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Proton and Carbon Landscape

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[2] Based on the analysis of structurally similar compounds, the predicted ¹H and ¹³C NMR spectra of this compound in a typical deuterated solvent like CDCl₃ are detailed below.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Ar-H (Phenyl)7.20 - 7.40Multiplet-
-CH₂- (Methanamine)~3.90Singlet-
-NH₂ (Methanamine)~1.60Broad Singlet-
Piperazine-H (N-CH₂)~3.10Triplet~5.0
Piperazine-H (N-CH₂)~2.95Triplet~5.0
Piperazine-NH~1.90Broad Singlet-
Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Ar-C (Quaternary, C-N)~150
Ar-C (Quaternary, C-CH₂)~138
Ar-CH (Phenyl)127 - 130
-CH₂- (Methanamine)~45
Piperazine-C (N-CH₂)~53
Piperazine-C (N-CH₂)~46

Causality of Predictions: The predicted chemical shifts for the aromatic protons are based on typical values for ortho-disubstituted benzene rings. The singlet for the methanamine -CH₂- group is expected due to the absence of adjacent protons. The chemical shifts for the piperazine ring protons are estimated from data on N-phenylpiperazine and similar derivatives, where the protons closer to the phenyl ring are slightly deshielded. The broad singlets for the -NH₂ and piperazine -NH protons are due to quadrupole broadening and proton exchange. The ¹³C NMR predictions are similarly based on the expected electronic environments of the carbon atoms.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy provides valuable information about the functional groups present in a molecule. The predicted key IR absorption bands for this compound are summarized below.

Predicted IR Absorption Bands
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amine)3300 - 3500Medium, Broad
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium to Strong
C-N Stretch1250 - 1350Medium
C-H Bend (Aromatic, ortho)~750Strong

Interpretation of Vibrational Modes: The broad band in the 3300-3500 cm⁻¹ region is characteristic of the N-H stretching vibrations of the primary amine (-NH₂) and the secondary amine (-NH-) in the piperazine ring. The aromatic C-H stretches appear above 3000 cm⁻¹, while the aliphatic C-H stretches from the methanamine and piperazine methylenes are expected in the 2850-2960 cm⁻¹ range. The strong absorption around 750 cm⁻¹ is indicative of ortho-disubstitution on the phenyl ring.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural fragments of a compound. For this compound, Electron Ionization (EI) would likely lead to the following key fragments.

Predicted Mass Spectrometry Data (EI)
m/z Proposed Fragment Significance
191[M]⁺Molecular Ion
174[M - NH₃]⁺Loss of ammonia
134[C₈H₁₀N₂]⁺Cleavage of the benzyl-nitrogen bond
91[C₇H₇]⁺Tropylium ion
85[C₄H₉N₂]⁺Piperazine ring fragment

Fragmentation Pathway: The molecular ion at m/z 191 is expected. A key fragmentation pathway would involve the cleavage of the C-C bond between the phenyl ring and the methanamine group, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragmentation would be the cleavage of the piperazine ring.

M [this compound]⁺˙ m/z 191 F1 [C₁₁H₁₄N₂]⁺ m/z 174 M->F1 -NH₃ F2 [C₇H₈N]⁺ m/z 106 M->F2 - C₄H₉N₂ F4 [C₄H₁₀N₂]⁺˙ m/z 86 M->F4 - C₇H₇ F3 [C₇H₇]⁺ m/z 91 F2->F3 -NH

Caption: Predicted Mass Spectrometry Fragmentation Pathway.

Experimental Protocols: A Guide to Data Acquisition

To ensure the acquisition of high-quality spectroscopic data, the following generalized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data.

IR Spectroscopy
  • Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrument Setup: Use a mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI).

  • Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum over a suitable m/z range.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.

cluster_NMR NMR Spectroscopy cluster_IR IR Spectroscopy cluster_MS Mass Spectrometry NMR_Prep Sample Preparation (5-10 mg in 0.5-0.7 mL solvent) NMR_Acq Data Acquisition (400+ MHz Spectrometer) NMR_Prep->NMR_Acq NMR_Proc Data Processing (FT, Phasing, Baseline) NMR_Acq->NMR_Proc IR_Prep Sample Preparation (KBr Pellet or ATR) IR_Acq Data Acquisition (FTIR, 4000-400 cm⁻¹) IR_Prep->IR_Acq IR_Proc Data Processing (Background Subtraction) IR_Acq->IR_Proc MS_Prep Sample Preparation (Dilute in volatile solvent) MS_Acq Data Acquisition (EI or ESI source) MS_Prep->MS_Acq MS_Proc Data Analysis (Molecular Ion & Fragmentation) MS_Acq->MS_Proc

Sources

An In-depth Technical Guide to Investigating (2-(Piperazin-1-YL)phenyl)methanamine: Targeting the 5-HT2C Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical investigation of (2-(Piperazin-1-YL)phenyl)methanamine, a novel chemical entity with therapeutic potential. Based on structural-activity relationship (SAR) analysis and the prevalence of the arylpiperazine motif in centrally active agents, this document outlines a hypothesis-driven approach centered on the serotonin 2C receptor (5-HT2C) as a primary therapeutic target. We present the scientific rationale, a multi-phased experimental workflow for target validation, and detailed, field-proven protocols for researchers, scientists, and drug development professionals. The objective is to provide a self-validating system for characterizing the pharmacological profile of this compound and assessing its potential for development in therapeutic areas such as obesity, psychiatric disorders, and other CNS-related conditions.

Introduction: The Case for Investigating this compound

The drug discovery pipeline is continually in search of novel chemical scaffolds that can be developed into selective and potent therapeutics. The compound this compound features a piperazine ring linked to a phenylmethanamine core, a privileged structure in medicinal chemistry known for its interaction with various G-protein coupled receptors (GPCRs) in the central nervous system (CNS).[1] Piperazine derivatives have demonstrated a wide array of biological activities, including effects on neurotransmitter systems like serotonin and dopamine.[1]

While direct biological data on this compound is sparse, its core structure bears a significant resemblance to known ligands of the serotonin (5-hydroxytryptamine, 5-HT) receptor family. Specifically, the arylpiperazine pharmacophore is a key feature in many compounds targeting the 5-HT2C receptor.[2] Modulation of the 5-HT2C receptor is a clinically validated strategy for treating a range of disorders. Agonists of this receptor, such as the withdrawn drug lorcaserin, have been developed for obesity, while antagonists are explored for depression and anxiety.[3][4]

This guide, therefore, posits the 5-HT2C receptor as the most probable and high-value therapeutic target for this compound. The following sections will detail the scientific basis for this hypothesis and provide a rigorous, step-by-step methodology to validate this target and characterize the compound's activity.

Part 1: Target Rationale and the 5-HT2C Receptor

Structural Analogy and Pharmacophore Hypothesis

The pharmacophore for 5-HT2C receptor agonists typically includes an aromatic ring, a positive ionizable feature (often a nitrogen atom in a piperazine ring), and hydrophobic regions.[2] The structure of this compound aligns well with this model, making it a strong candidate for interaction with the 5-HT2C receptor.

The 5-HT2C Receptor: A Key Regulator in the CNS

The 5-HT2C receptor is a Gq/G11-coupled GPCR predominantly expressed in the CNS, with high densities in the choroid plexus, hypothalamus, amygdala, and prefrontal cortex.[2][5][6] Its activation plays a significant role in regulating mood, appetite, and the release of dopamine and norepinephrine.[5][6]

Therapeutic Implications:

  • Obesity: Activation of 5-HT2C receptors in the hypothalamus is known to suppress appetite and promote satiety, making agonists a promising treatment for obesity.[2][4][7]

  • Psychiatric Disorders: The receptor is implicated in conditions like anxiety, depression, and schizophrenia.[3][4][5] Antagonism of 5-HT2C receptors can lead to an increase in dopamine and norepinephrine in the frontal cortex, an effect that may contribute to antidepressant and antipsychotic efficacy.[5]

  • Substance Use Disorders: By modulating dopamine release in reward pathways, 5-HT2C agonists are being investigated for their potential to reduce the reinforcing effects of addictive drugs.[4]

Signaling Pathways of the 5-HT2C Receptor

Upon agonist binding, the 5-HT2C receptor undergoes a conformational change, activating the Gαq subunit of its coupled G-protein.[4] This initiates a well-characterized signaling cascade:

  • Phospholipase C (PLC) Activation: Gαq activates PLCβ.[3][4]

  • Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][4]

  • Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3][4]

  • Protein Kinase C (PKC) Activation: DAG and elevated Ca2+ levels synergistically activate Protein Kinase C, which then phosphorylates a host of downstream targets, modulating neuronal excitability and gene expression.[4]

The receptor can also signal through β-arrestin pathways, which are involved in receptor desensitization and internalization.[3][8]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand This compound (Agonist) Receptor 5-HT2C Receptor Ligand->Receptor Binds G_Protein Gαq/G11 Receptor->G_Protein Activates PLC Phospholipase C β (PLCβ) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca2+ Store) IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Neuronal Excitability) PKC->Downstream Phosphorylates

Caption: Canonical Gq signaling pathway of the 5-HT2C receptor.

Part 2: A Phased Approach to Target Validation

A rigorous, multi-phase approach is essential to definitively characterize the interaction of this compound with the 5-HT2C receptor. This workflow is designed to move from initial binding confirmation to functional activity and finally to a relevant in vivo model.

Target_Validation_Workflow Phase1 Phase 1: In Vitro Target Engagement (Binding & Function) Assay1A Radioligand Binding Assay (Determine Affinity - Ki) Phase1->Assay1A Assay1B Calcium Flux Functional Assay (Determine Potency - EC50 & Efficacy) Phase1->Assay1B Phase2 Phase 2: Cellular & Selectivity Profiling Assay2A Receptor Selectivity Panel (Screen against related 5-HT receptors) Phase2->Assay2A Assay2B β-Arrestin Recruitment Assay (Assess signaling bias) Phase2->Assay2B Phase3 Phase 3: In Vivo Proof-of-Concept Assay3A Rodent Model of Obesity (Measure food intake & body weight) Phase3->Assay3A Assay3B Pharmacokinetic Analysis (Assess brain penetration) Phase3->Assay3B Decision1 Potent Binder? (Ki < 100 nM) Assay1A->Decision1 Decision2 Functionally Active? (Agonist/Antagonist) Assay1B->Decision2 Decision3 Selective? (>10-fold vs 5-HT2A/2B) Assay2A->Decision3 Assay2B->Phase3 Decision4 Efficacious in vivo? Assay3A->Decision4 Assay3B->Assay3A Decision1->Assay1B Yes Stop Stop or Redesign Compound Decision1->Stop No Decision2->Phase2 Yes Decision2->Stop No Decision3->Assay2B Yes Decision3->Stop No, especially if active at 5-HT2B Decision4->Stop No Proceed Proceed to Lead Optimization Decision4->Proceed Yes

Caption: Phased experimental workflow for 5-HT2C target validation.

Phase 1: In Vitro Target Engagement & Functional Activity

Objective: To determine if this compound directly binds to the 5-HT2C receptor and to characterize its functional effect as an agonist or antagonist.

Protocol 1: Radioligand Competition Binding Assay

  • Causality: This assay quantifies the affinity of the test compound for the 5-HT2C receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[9] It is the gold standard for determining the binding constant (Ki).[9][10]

  • Methodology:

    • Materials:

      • Cell membranes from a stable cell line expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells).

      • Radioligand: [³H]-Mesulergine or another suitable 5-HT2C antagonist radioligand.

      • Non-specific binding control: Mianserin (10 µM).

      • Assay Buffer: 50 mM Tris-HCl, 4 mM MgCl₂, pH 7.4.

      • Test Compound: this compound, serially diluted.

    • Procedure:

      • In a 96-well plate, combine cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound.

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add Mianserin.

      • Incubate at room temperature for 60-90 minutes to reach equilibrium.

      • Harvest the membranes onto glass fiber filters using a cell harvester.

      • Wash filters rapidly with ice-cold assay buffer to remove unbound radioligand.

      • Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis:

      • Calculate specific binding = Total binding - Non-specific binding.

      • Plot the percentage of specific binding against the log concentration of the test compound.

      • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding).

      • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Calcium Flux Functional Assay

  • Causality: Since the 5-HT2C receptor is Gq-coupled, agonist activation leads to a measurable increase in intracellular calcium.[11][12] This assay determines the compound's functional potency (EC50 for an agonist) and efficacy.[13][14]

  • Methodology:

    • Materials:

      • Live cells (e.g., HEK293) stably expressing the human 5-HT2C receptor.

      • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Calcium 6).

      • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

      • Reference Agonist: Serotonin (5-HT).

      • Test Compound: this compound.

    • Procedure:

      • Plate cells in a black-walled, clear-bottom 96- or 384-well plate and grow to confluence.

      • Load cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).

      • Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

      • Establish a stable baseline fluorescence reading.

      • Add varying concentrations of the test compound (or reference agonist) and immediately measure the change in fluorescence over time (typically 90-180 seconds).

      • To test for antagonist activity, pre-incubate the cells with the test compound for 15-30 minutes before adding a fixed concentration (e.g., EC80) of the reference agonist (5-HT).

    • Data Analysis:

      • Plot the peak fluorescence response against the log concentration of the compound.

      • For agonist activity, fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the maximum response (efficacy) relative to the reference agonist.

      • For antagonist activity, determine the IC50 for the inhibition of the reference agonist's response and calculate the functional Ki or pA2 value.

Data Presentation: Hypothetical Phase 1 Results

Compound5-HT2C Binding (Ki, nM)5-HT2C Function (EC50, nM)Efficacy (% of 5-HT)Mode of Action
This compound25.389.195%Agonist
Serotonin (Reference)5.210.5100%Agonist
Mianserin (Reference)8.9--Antagonist
Phase 2: Selectivity and Signaling Bias

Objective: To ensure the compound's activity is specific to the 5-HT2C receptor and to investigate potential signaling bias.

  • Causality: Lack of selectivity can lead to off-target side effects. Activation of the closely related 5-HT2A receptor is associated with hallucinations, and activation of the 5-HT2B receptor is linked to cardiac valvulopathy.[2] Therefore, demonstrating selectivity is a critical step for safety.

  • Methodology:

    • Receptor Selectivity Profiling: Perform radioligand binding assays (as in Protocol 1) against a panel of related receptors, at a minimum including 5-HT2A and 5-HT2B. A broader panel including other 5-HT subtypes and key CNS targets (e.g., dopamine D2, adrenergic α1) is highly recommended.

    • β-Arrestin Recruitment Assay: This assay determines if the compound preferentially activates G-protein signaling or the β-arrestin pathway (biased agonism). This can have significant implications for the therapeutic profile and long-term effects like receptor desensitization.[3] Commercially available assays (e.g., using bioluminescence resonance energy transfer, BRET) can be employed.[8]

Phase 3: In Vivo Proof-of-Concept

Objective: To determine if the compound engages the target in a living system and produces a therapeutically relevant physiological effect.

  • Causality: A successful in vitro profile must translate to in vivo efficacy. An animal model where 5-HT2C activation is known to produce a measurable outcome provides this proof-of-concept.

  • Methodology (Example: Obesity Model):

    • Model: Use diet-induced obese (DIO) mice, a standard model for evaluating anti-obesity therapeutics.

    • Procedure:

      • Acclimatize DIO mice and measure baseline food intake and body weight.

      • Administer this compound or vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection).

      • Monitor food intake and body weight daily for a predefined period (e.g., 7-14 days).

      • Conduct pharmacokinetic studies in a satellite group of animals to measure compound concentrations in plasma and brain tissue to confirm CNS penetration.

    • Data Analysis: Compare the changes in food intake and body weight between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Conclusion and Future Directions

This guide presents a structured, hypothesis-driven pathway for the comprehensive evaluation of this compound, focusing on the 5-HT2C receptor as a primary therapeutic target. By systematically progressing through in vitro binding, functional characterization, selectivity profiling, and in vivo validation, researchers can build a robust data package. Positive results from this workflow would provide a strong rationale for advancing the compound into formal lead optimization, IND-enabling toxicology studies, and ultimately, clinical development for disorders such as obesity or psychiatric conditions. The self-validating nature of these protocols ensures that each step provides the necessary confidence to proceed, maximizing the efficiency of the drug discovery process.

References

  • 5-HT2C receptor agonist - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Wacker, D., et al. (2019). Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development. PubMed Central. Retrieved January 27, 2026, from [Link]

  • 5-HT2C receptor - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • What are 5-HT2C receptor agonists and how do they work? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

  • 5-HT2C Receptors: What Are They, And What Do They Do? (n.d.). SelfHacked. Retrieved January 27, 2026, from [Link]

  • Kim, K., et al. (2023). Serotonin 5-HT2C Receptor Signaling Analysis Reveals Psychedelic Biased Agonism. ACS Chemical Neuroscience. Retrieved January 27, 2026, from [Link]

  • Wise, A., Gearing, K., & Rees, S. (2002). Target validation of G-protein coupled receptors. Drug Discovery Today. Retrieved January 27, 2026, from [Link]

  • What is the mechanism of action of methenamine? (n.d.). Dr.Oracle. Retrieved January 27, 2026, from [Link]

  • Wieronska, J. M., et al. (2023). 5-HT2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. MDPI. Retrieved January 27, 2026, from [Link]

  • Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. (2018). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Li, R., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Retrieved January 27, 2026, from [Link]

  • Identification, design, synthesis, and pharmacological activity of (4-ethyl-piperazin-1-yl)-phenylmethanone derivatives with neuroprotective properties against beta-amyloid-induced toxicity. (2014). PubMed. Retrieved January 27, 2026, from [Link]

  • 5-HT2C Serotonin Receptor Assay. (n.d.). Innoprot GPCR Functional Assays. Retrieved January 27, 2026, from [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. (2024). Cuestiones de Fisioterapia. Retrieved January 27, 2026, from [Link]

  • Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). Briefings in Bioinformatics. Retrieved January 27, 2026, from [Link]

  • What is the mechanism of Methenamine Hippurate? (2024). Patsnap Synapse. Retrieved January 27, 2026, from [Link]

  • Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 5-HT 2C Receptor Stimulation in Obesity Treatment: Orthosteric Agonists vs. Allosteric Modulators. (2023). PubMed. Retrieved January 27, 2026, from [Link]

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2013). Bio-protocol. Retrieved January 27, 2026, from [Link]

  • Artificial Brain Extracellular Fluid in Radioligand Binding Assays: Effects on Affinities of Ligands at Serotonin 5-HT7 Receptor. (2023). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Methenamine - LiverTox. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • 5HT2C Receptor Agonists as Potential Drugs for the Treatment of Obesity. (2001). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Revolutionizing GPCR–ligand predictions: DeepGPCR with experimental validation for high-precision drug discovery. (2024). ResearchGate. Retrieved January 27, 2026, from [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. (2022). Pharmacophore. Retrieved January 27, 2026, from [Link]

  • Serotonin Receptor Subtypes and Ligands. (n.d.). ACNP. Retrieved January 27, 2026, from [Link]

  • GPCRomics: An approach to discover GPCR drug targets. (2017). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • A new class of 5‐HT2A/5‐HT2C receptor inverse agonists: Synthesis, molecular modeling, in vitro and in vivo pharmacology of novel 2‐aminotetralins. (2015). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Gαq GPCR assays. (n.d.). ION Biosciences. Retrieved January 27, 2026, from [Link]

  • Methenamine - Wikipedia. (n.d.). Retrieved January 27, 2026, from [Link]

  • High-throughput calcium flux assays: luminescent versus fluorescent readout. (2016). Drug Target Review. Retrieved January 27, 2026, from [Link]

  • What is the mechanism of action of methenamine hippurate in treating urinary tract infections (UTIs)? (n.d.). Dr.Oracle. Retrieved January 27, 2026, from [Link]

  • Protective effects of a piperazine derivative [N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl} carbamic acid ethyl ester] against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. (2015). PubMed. Retrieved January 27, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

  • Revolutionizing GPCR-Ligand Predictions: DeepGPCR with experimental Validation for High-Precision Drug Discovery. (2024). bioRxiv. Retrieved January 27, 2026, from [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. (2023). MDPI. Retrieved January 27, 2026, from [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2025). ChemistryOpen. Retrieved January 27, 2026, from [Link]

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. (2007). National Institutes of Health. Retrieved January 27, 2026, from [Link]

Sources

A Technical Guide to the Synthesis and Characterization of 1-(4-tert-butylphenyl)guanidine, a Representative Isomer of C11H17N3

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Isomeric Complexity of C11H17N3

The molecular formula C11H17N3 represents a vast landscape of structural isomers, each with potentially unique chemical and pharmacological properties. Developing a comprehensive guide for every possible structure is impractical. Therefore, this whitepaper focuses on a single, representative isomer: 1-(4-tert-butylphenyl)guanidine .

This target was selected for several key reasons:

  • Synthetic Accessibility: Its synthesis relies on fundamental, well-established reactions, making it an excellent model for process development.

  • Structural Relevance: The aryl guanidine moiety is a significant pharmacophore found in numerous biologically active compounds, making this isomer a relevant subject for researchers in drug discovery.

  • Characterization Clarity: The molecule possesses distinct structural features that are readily identifiable using standard analytical techniques.

This guide provides a detailed exploration of a robust synthetic pathway to 1-(4-tert-butylphenyl)guanidine, followed by a comprehensive protocol for its structural verification and characterization. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed to adapt and troubleshoot these procedures effectively.

Section 1: Retrosynthetic Analysis and Synthesis Strategy

The synthesis of an N-aryl guanidine is most logically approached by forming the C-N bonds of the guanidinium group itself. Our strategy involves the reaction of a primary aromatic amine with a suitable guanidinylating agent.

Retrosynthetic Logic: The target molecule, 1-(4-tert-butylphenyl)guanidine, can be disconnected at the C-N bond between the aromatic ring and the guanidine carbon. This reveals our key starting material: 4-tert-butylaniline . The guanidine functional group can be introduced using a reagent that acts as a +C(=NH)NH2 synthon. A common and effective choice for this transformation is S-methylisothiourea sulfate, which reacts with primary amines to form guanidinium salts.

The forward synthesis, therefore, is a direct, one-step nucleophilic substitution reaction. The amino group of 4-tert-butylaniline acts as the nucleophile, attacking the electrophilic carbon of the S-methylisothiourea. This reaction is typically promoted by heating in an aqueous or alcoholic medium.

Section 2: Detailed Experimental Protocols

Synthesis of 1-(4-tert-butylphenyl)guanidine Sulfate

This protocol details the guanylation of 4-tert-butylaniline. The choice of S-methylisothiourea sulfate is deliberate; it is a stable, crystalline solid that is less hazardous than alternatives like cyanamide. The reaction produces the highly stable sulfate salt of the target guanidine.

Step-by-Step Protocol:

  • Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-tert-butylaniline (5.0 g, 33.5 mmol) and S-methylisothiourea sulfate (4.66 g, 16.75 mmol).

  • Solvent Addition: Add 25 mL of deionized water to the flask to form a slurry.

  • Reaction: Heat the mixture to reflux (approximately 100°C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane:Methanol eluent system. The reaction is typically complete within 4-6 hours.

  • Cooling and Precipitation: After completion, remove the heat source and allow the reaction mixture to cool slowly to room temperature, then further cool in an ice bath for 1 hour. A white crystalline solid should precipitate.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with two portions of cold deionized water (2 x 10 mL) to remove any unreacted starting materials or salts.

  • Drying: Dry the product under vacuum at 50°C to a constant weight. The expected product is 1-(4-tert-butylphenyl)guanidine as its sulfate salt.

Purification by Recrystallization

For obtaining high-purity material suitable for analytical standards or biological testing, recrystallization is necessary.

Step-by-Step Protocol:

  • Dissolution: Transfer the crude, dried product to a 250 mL Erlenmeyer flask. Add a minimal amount of boiling deionized water until the solid is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for an additional 5 minutes.

  • Filtration: Perform a hot filtration to remove the charcoal or any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum as described previously.

Section 3: Structural Elucidation and Characterization

A combination of spectroscopic methods is required to unambiguously confirm the structure and purity of the synthesized 1-(4-tert-butylphenyl)guanidine. Liquid chromatography coupled with mass spectrometry (LC-MS) is a cornerstone technique for both small and large molecule analysis, providing crucial data on purity and molecular weight.[1]

Workflow for Characterization

The following workflow ensures a comprehensive analysis of the final product.

cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Pure Purified Crystalline Solid Recrystallization->Pure NMR NMR (1H, 13C) Pure->NMR Sample Submission MS Mass Spectrometry (ESI+) Pure->MS Sample Submission IR FT-IR Spectroscopy Pure->IR Sample Submission EA Elemental Analysis Pure->EA Sample Submission Validation Data Interpretation & Structural Confirmation NMR->Validation MS->Validation IR->Validation EA->Validation

Caption: Workflow for the purification and structural validation of the synthesized compound.

Expected Spectroscopic Data

The following table summarizes the expected analytical data for 1-(4-tert-butylphenyl)guanidine. This data serves as a benchmark for confirming a successful synthesis.

Analysis Technique Expected Result Interpretation
¹H NMR (400 MHz, DMSO-d₆)δ 7.35 (d, 2H), δ 7.20 (d, 2H), δ 7.05 (s, 4H, broad), δ 1.28 (s, 9H)Aromatic protons show characteristic ortho-coupling. Broad singlet for guanidinium protons. Sharp singlet for the nine equivalent tert-butyl protons.
¹³C NMR (100 MHz, DMSO-d₆)δ 157.0, δ 148.5, δ 135.0, δ 126.0, δ 123.5, δ 34.5, δ 31.5Confirms the presence of the guanidinium carbon (C=N), four distinct aromatic carbons, and two aliphatic carbons for the tert-butyl group.
FT-IR (ATR)3300-3100 cm⁻¹ (N-H stretch, broad), 1650 cm⁻¹ (C=N stretch), 830 cm⁻¹ (para-subst. bend)Strong, broad N-H stretching confirms the guanidinium group. The C=N stretch is characteristic. The out-of-plane bend confirms para-substitution on the aromatic ring.
Mass Spec. (ESI+)m/z = 192.15 [M+H]⁺The calculated exact mass for C₁₁H₁₈N₃⁺ is 192.1501. The observed mass should be within 5 ppm, confirming the molecular formula.
Elemental Analysis Calculated for C₁₁H₁₇N₃: C, 69.07%; H, 8.96%; N, 21.97%Experimental values should be within ±0.4% of the calculated values, confirming the elemental composition and purity of the sample.

Section 4: Potential Applications and Significance

The aryl guanidine scaffold is of significant interest to the pharmaceutical industry. Guanidines are strongly basic and are typically protonated at physiological pH, allowing them to form strong hydrogen bond interactions with biological targets such as enzymes and receptors. This structural motif is found in drugs with a wide range of activities, including antihypertensives, antidiabetics, and antiviral agents. The synthesis of isomers like 1-(4-tert-butylphenyl)guanidine serves as a foundational step in generating libraries of related compounds for structure-activity relationship (SAR) studies in drug development programs.

Conclusion

This technical guide provides a robust and reliable framework for the synthesis and characterization of 1-(4-tert-butylphenyl)guanidine, a representative isomer of C11H17N3. By explaining the causality behind the chosen synthetic strategy and providing detailed, self-validating protocols for synthesis and analysis, this document equips researchers with the necessary tools to produce and verify this compound with high confidence. The principles and techniques outlined here are broadly applicable to the synthesis of other N-aryl guanidines, underscoring the fundamental importance of this work for professionals in chemical synthesis and drug development.

References

A comprehensive list of references is crucial for scientific integrity. While this guide is a synthesized work based on established chemical principles, the following links provide authoritative information on the core techniques and concepts discussed.

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from Hovione Website. 2

  • Chemistry Stack Exchange. (2015). Is diazotization of o-phenylenediamine to benzotriazole reversible?. Retrieved from Stack Exchange. Link

  • Agilent Technologies. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from Agilent Website. Link

  • Google Patents. (2011). CN102030659A - Preparation method of N,N-diethyl-1,4-phenylenediamine hydrochloride. Retrieved from Google Patents. Link

  • Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from Unacademy. Link

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. Retrieved from LCGC International. Link

  • ChemicalBook. (n.d.). 4-methyl-1H-benzotriazole synthesis. Retrieved from ChemicalBook. Link

  • GSC Online Press. (2020). Review on synthetic study of benzotriazole. Retrieved from GSC Biological and Pharmaceutical Sciences. Link

Sources

Methodological & Application

Application Note: Quantitative Analysis of (2-(Piperazin-1-YL)phenyl)methanamine in Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of (2-(Piperazin-1-YL)phenyl)methanamine, a key chemical intermediate in pharmaceutical development. Accurate quantification of this compound is critical for ensuring product quality, stability, and safety.[1] This application note details three robust analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each method is presented with a detailed protocol, the rationale behind experimental choices, and validation parameters. This guide is intended for researchers, scientists, and drug development professionals seeking reliable and validated methods for the quantification of this compound.

Introduction: The Importance of Quantifying this compound

This compound is a primary amine derivative of phenylpiperazine. Phenylpiperazine derivatives are a significant class of compounds in medicinal chemistry, often serving as building blocks for active pharmaceutical ingredients (APIs) with a wide range of therapeutic applications, including antipsychotic and antidepressant effects.[2] The purity and concentration of this starting material or its presence as a potential impurity in the final drug product are critical quality attributes that must be carefully controlled.

Accurate and precise analytical methods are therefore essential for:

  • Quality Control: Ensuring the purity of raw materials and the final API.

  • Stability Studies: Monitoring the degradation of the API over time.

  • Pharmacokinetic Studies: Determining the concentration of the compound and its metabolites in biological matrices.[2]

  • Impurity Profiling: Detecting and quantifying trace levels of related substances.[1]

This application note provides detailed protocols for three complementary analytical techniques, each with its own advantages in terms of sensitivity, selectivity, and accessibility.

Analytical Methodologies: A Comparative Overview

The choice of analytical method depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation.[3] This guide covers three widely used techniques for the analysis of piperazine-containing compounds.[4]

Method Principle Advantages Considerations
HPLC-UV with Derivatization Chromatographic separation followed by UV detection after chemical modification to introduce a chromophore.Widely available instrumentation, cost-effective.Requires a derivatization step, which can add complexity and variability. The analyte itself has poor UV absorbance.[4]
LC-MS/MS High-resolution chromatographic separation coupled with highly selective and sensitive mass spectrometric detection.High sensitivity and selectivity, suitable for complex matrices, no derivatization required.[2][5]Higher instrument cost and complexity.
GC-MS Separation of volatile compounds followed by mass spectrometric detection.Excellent for volatile and thermally stable compounds, provides structural information.[6]May require derivatization to improve volatility and thermal stability of the amine.

Sample Preparation: A Critical First Step

Effective sample preparation is crucial for accurate and reproducible results, as it removes interfering matrix components and enriches the analyte of interest.[7][8] For pharmaceutical formulations, a generic solid-phase extraction (SPE) protocol is recommended.

Solid-Phase Extraction (SPE) Protocol

This protocol is a starting point and should be optimized for the specific sample matrix.

Objective: To isolate this compound from a pharmaceutical matrix.

Materials:

  • SPE Cartridge: Polymeric strong cation exchange, 1 mL, 30 mg

  • Methanol (HPLC grade)

  • Deionized Water (18.2 MΩ·cm)

  • Ammonium Hydroxide (5% in Methanol)

  • Formic Acid (0.1% in Water)

Procedure:

  • Sample Preparation: Dissolve the pharmaceutical formulation in a suitable solvent (e.g., 0.1% formic acid in water) to a known concentration.[9][10]

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Load 1 mL of the prepared sample onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase for the chosen analytical method.

Causality: The strong cation exchange sorbent retains the protonated amine analyte under acidic conditions. The washing steps remove neutral and acidic impurities. The analyte is then eluted with a basic methanolic solution that neutralizes the amine, disrupting its interaction with the sorbent.

Method 1: HPLC-UV with Pre-column Derivatization

This method is suitable for laboratories with standard HPLC-UV instrumentation. Since this compound lacks a strong chromophore, pre-column derivatization is necessary to enable sensitive UV detection.

Derivatization Rationale

Dansyl chloride (DNS-Cl) is a common derivatizing agent for primary and secondary amines.[11][12] It reacts with the amine groups to form a highly fluorescent and UV-active derivative.

Derivatization and HPLC-UV Protocol

Derivatization Step:

  • To 100 µL of the extracted sample, add 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).

  • Add 200 µL of dansyl chloride solution (1 mg/mL in acetone).

  • Vortex and incubate at 60°C for 30 minutes in the dark.

  • Add 100 µL of 250 mM sodium hydroxide to stop the reaction.

  • The sample is now ready for HPLC analysis.

HPLC Conditions:

Parameter Value
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 335 nm[12]

Method Validation Summary (Hypothetical Data):

Parameter Result
Linearity (r²) > 0.998
Range 0.1 - 25 µg/mL
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (%RSD) < 2.0%

Method 2: LC-MS/MS for High-Sensitivity Quantification

LC-MS/MS is the preferred method for trace-level quantification due to its superior sensitivity and selectivity.[2][5] It does not require derivatization, simplifying sample preparation.

Rationale for LC-MS/MS

This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions, interferences can be effectively eliminated.

LC-MS/MS Protocol

LC Conditions:

Parameter Value
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Conditions (Hypothetical):

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Precursor Ion (Q1) [M+H]⁺
Product Ions (Q3) To be determined by infusion of a standard solution
Collision Energy To be optimized
Dwell Time 100 ms

Method Validation Summary (Hypothetical Data):

Parameter Result
Linearity (r²) > 0.999
Range 0.1 - 100 ng/mL
LOD 0.03 ng/mL
LOQ 0.1 ng/mL[2]
Accuracy (% Recovery) 99.1% - 100.8%
Precision (%RSD) < 1.5%
LC-MS/MS Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Pharmaceutical Formulation Dissolution Dissolution in Aqueous Buffer Sample->Dissolution SPE Solid-Phase Extraction Dissolution->SPE Elution Elution & Reconstitution SPE->Elution LC UPLC Separation (C18 Column) Elution->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Collision Cell (Fragmentation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Integration Peak Integration Detector->Integration Calibration Calibration Curve (Quantification) Integration->Calibration Report Final Report Calibration->Report

Caption: Workflow for the quantification of this compound by LC-MS/MS.

Method 3: GC-MS for Volatile Impurity Analysis

GC-MS is a powerful tool for the analysis of volatile and semi-volatile compounds.[6] this compound may be amenable to GC-MS analysis, potentially after derivatization to improve its volatility and chromatographic behavior.

Rationale for GC-MS

GC-MS provides excellent chromatographic resolution and mass spectral information that can be used for definitive identification. It is particularly useful for identifying unknown impurities.

GC-MS Protocol

Derivatization (Optional, if needed):

  • Evaporate the extracted sample to dryness.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.

  • Heat at 70°C for 30 minutes.

GC-MS Conditions:

Parameter Value
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 280°C
Injection Mode Splitless
Oven Program 100°C (hold 1 min), ramp to 280°C at 15°C/min, hold 5 min
Carrier Gas Helium, 1.2 mL/min
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40 - 450 m/z

Method Validation Summary (Hypothetical Data):

Parameter Result
Linearity (r²) > 0.997
Range 0.5 - 50 µg/mL
LOD 0.15 µg/mL
LOQ 0.5 µg/mL
Accuracy (% Recovery) 97.8% - 102.5%
Precision (%RSD) < 3.0%
Overall Analytical Workflow

Analytical_Workflow Start Sample Receipt & Login Prep Sample Preparation (e.g., SPE) Start->Prep Method_Selection Method Selection Prep->Method_Selection HPLC HPLC-UV Analysis (with Derivatization) Method_Selection->HPLC Routine QC LCMS LC-MS/MS Analysis Method_Selection->LCMS Trace Analysis GCMS GC-MS Analysis Method_Selection->GCMS Impurity ID Data_Analysis Data Analysis & Quantification HPLC->Data_Analysis LCMS->Data_Analysis GCMS->Data_Analysis Report Reporting & Archiving Data_Analysis->Report

Caption: General workflow for the analytical quantification of this compound.

Method Validation and System Suitability

All analytical methods must be validated to ensure they are suitable for their intended purpose.[13][14][15] Validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[13]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

System Suitability: Before each analytical run, system suitability tests must be performed to ensure the chromatographic system is performing adequately. This typically involves injecting a standard solution and evaluating parameters such as peak asymmetry, theoretical plates, and the reproducibility of replicate injections.

Conclusion

This application note has detailed three robust and reliable methods for the quantification of this compound in pharmaceutical contexts. The choice between HPLC-UV with derivatization, LC-MS/MS, and GC-MS will depend on the specific requirements of the analysis, including sensitivity, sample matrix, and available instrumentation. Each method, when properly validated, can provide accurate and precise data critical for drug development and quality control.

References

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies - PMC - NIH. (2023).
  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - Synthetic Drug Strategy - Unodc.
  • Supporting Information Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)- 2-methylpyrimidin-4-yla - AWS.
  • Quantification of piperazine phosphate in human plasma by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry employing precolumn derivatization with dansyl chloride | Request PDF - ResearchGate.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - ResearchGate.
  • A Review on Analytical Methods for Piperazine Determination.
  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Dru - Semantic Scholar.
  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV - JOCPR.
  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines - ResearchGate.
  • Q2(R2) Validation of Analytical Procedures - FDA.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - MDPI.
  • Designing Ion Chromatography Methods for Determining Amines in Pharmaceuticals - Thermo Fisher Scientific.
  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry.
  • An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs | Request PDF - ResearchGate.
  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Understanding Impurity Analysis - Cormica Pharma & Med Device Testing.
  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis | Analytical Chemistry - ACS Publications - American Chemical Society.
  • guidance for the validation of pharmaceutical quality control analytical methods.
  • Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines - Books.
  • Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample - The University of Manchester.
  • Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH.

Sources

Application Notes and Protocols for the Dissolution of (2-(Piperazin-1-YL)phenyl)methanamine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(2-(Piperazin-1-YL)phenyl)methanamine is a piperazine derivative with potential applications in pharmacological research and drug development. As with many small organic molecules, its efficacy and the reliability of in vitro data are critically dependent on proper handling and preparation, particularly its dissolution for cell-based assays. The introduction of any foreign substance, including solvents, into a cell culture system can influence the experimental outcome. Therefore, a well-defined and reproducible protocol for solubilizing this compound is paramount for generating accurate and meaningful results.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the dissolution of this compound for use in cell-based assays. The protocols outlined herein are designed to ensure the compound's stability, bioavailability, and to minimize solvent-induced artifacts, thereby upholding the scientific integrity of your experiments.

Core Principles of Compound Dissolution for Cellular Assays

The primary challenge in preparing many small molecules for cell-based assays is their often poor aqueous solubility. The choice of solvent and the final concentration in the cell culture medium are critical considerations that can significantly impact cellular health and the interpretation of results.

Solvent Selection:

Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds for in vitro studies.[1][2] Its utility stems from its ability to dissolve a wide range of organic molecules and its miscibility with aqueous solutions like cell culture media. However, DMSO is not inert and can exert biological effects, including cytotoxicity, at higher concentrations.[3][4] Most cell lines can tolerate a final DMSO concentration of up to 0.5%, with some being sensitive to concentrations as low as 0.1%.[3][5] Primary cells are often more sensitive to DMSO's effects.[3] Therefore, it is imperative to determine the maximum tolerable DMSO concentration for your specific cell line.

The Importance of Controls:

To ensure that any observed cellular effects are due to the compound of interest and not the solvent, a vehicle control is essential.[6] This control consists of cells treated with the same final concentration of the solvent (e.g., DMSO) as the compound-treated cells. Additionally, a negative control (untreated cells) and a positive control (a compound with a known effect) should be included in every experiment to provide a baseline and to validate the assay's performance.[6]

Materials and Reagents

  • This compound (powder)

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, nuclease-free microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile serological pipettes

  • Cell culture plates (e.g., 96-well, 24-well)

  • Humidified CO2 incubator (37°C, 5% CO2)

Detailed Protocol for Preparation of this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in 100% DMSO.

  • Determine the Desired Stock Concentration: A common starting stock concentration is 10 mM or 20 mM. The molecular weight of this compound is required for this calculation.

  • Weigh the Compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube or amber vial. If the compound is light-sensitive, perform this step in low light and use an amber vial.[7]

  • Add DMSO: Add the calculated volume of 100% DMSO to the weighed compound to achieve the desired stock concentration.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, sonication in a water bath for 5-10 minutes can be beneficial.[3] Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. Properly label the aliquots with the compound name, concentration, date, and your initials.[8]

Table 1: Example Calculations for a 10 mM Stock Solution

Molecular Weight ( g/mol )Mass of Compound (mg) for 1 mL of 10 mM Stock
Hypothetical MW of 281.392.81 mg

Detailed Protocol for Preparation of Working Solutions and Cell Treatment

This protocol outlines the serial dilution of the DMSO stock solution into the final cell culture medium for treating cells.

  • Thaw the Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Prepare Intermediate Dilutions (if necessary): It is often best to perform serial dilutions to reach the final desired concentration.[9] This helps to prevent the compound from precipitating out of the solution.

  • Prepare the Final Working Solution: Directly add the appropriate volume of the stock solution or intermediate dilution to the pre-warmed complete cell culture medium. Gently mix by inverting the tube or pipetting up and down. Crucially, ensure the final DMSO concentration in the medium does not exceed the tolerated level for your cell line (ideally ≤ 0.5%). [3][10]

  • Prepare the Vehicle Control: In a separate tube, prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of complete cell culture medium as used for the highest concentration of your compound. This ensures the final DMSO concentration is consistent across all experimental conditions.

  • Cell Seeding: Seed your cells in the appropriate cell culture plate at a density that will ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere and recover for 24 hours before treatment.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubation: Return the plate to the humidified CO2 incubator and incubate for the desired experimental duration.

Experimental Workflow Visualization

G cluster_prep Preparation cluster_assay Cell-Based Assay stock Prepare High-Concentration Stock in 100% DMSO working Prepare Working Solutions (Serial Dilution in Media) stock->working vehicle Prepare Vehicle Control (Matching DMSO Concentration) stock->vehicle treat Treat Cells with Working Solutions and Vehicle Control working->treat vehicle->treat seed Seed Cells in Plate seed->treat incubate Incubate for Desired Duration treat->incubate analyze Analyze Cellular Response incubate->analyze

Caption: Workflow for preparing and using this compound in cell-based assays.

Troubleshooting

  • Compound Precipitation: If the compound precipitates upon dilution in the aqueous medium, try a more gradual serial dilution.[9] Alternatively, preparing a slightly lower concentration stock solution may help.

  • Solvent Cytotoxicity: If you observe significant cell death or morphological changes in your vehicle control group, the final DMSO concentration is likely too high.[4] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine the maximum non-toxic concentration.[3]

  • Inconsistent Results: Ensure that your stock solutions are properly stored and that you are using fresh aliquots for each experiment to avoid degradation of the compound.

Data Interpretation and Best Practices

  • Always compare the results of your compound-treated cells to the vehicle control to isolate the effects of the compound.

  • The inclusion of a positive control is highly recommended to validate the assay's ability to detect a known biological response.

  • It is advisable to test a range of compound concentrations to generate a dose-response curve.

By following these detailed protocols and adhering to the principles of good cell culture practice, researchers can confidently prepare this compound for cell-based assays and generate reliable, reproducible data.

References

  • Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH. (n.d.).
  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC - NIH. (n.d.).
  • Piperazine - Wikipedia. (n.d.).
  • DMSO usage in cell culture - LifeTein. (2023, February 1).
  • 2-PIPERAZIN-1-YLETHYLAMINE - Ataman Kimya. (n.d.).
  • Using live-cell imaging in cell counting — The cytotoxicity of DMSO | Case studies. (n.d.).
  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.).
  • Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - NIH. (2024, December 16).
  • Phenyl(4-piperazin-1-ylphenyl)methanone | C17H18N2O | CID 1519739 - PubChem. (n.d.).
  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives - Semantic Scholar. (2021, April 22).
  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.).
  • What the concentration of DMSO you use in cell culture assays? - ResearchGate. (2016, January 25).
  • Controlling your High Content Assays - Araceli Biosciences. (2020, December 8).
  • Any suggestions for treating DMSO soluble compound in cell culture? - ResearchGate. (2013, November 28).
  • How to dissolve small inhibitor molecules for binding assay? - ResearchGate. (2013, September 10).
  • Preparing Stock Solutions - PhytoTech Labs. (n.d.).

Sources

Application Notes & Protocols: The (2-(Piperazin-1-yl)phenyl)methanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The (2-(Piperazin-1-yl)phenyl)methanamine core represents a conformationally constrained and synthetically versatile scaffold of significant interest in medicinal chemistry. This guide provides an in-depth analysis of its structural features, robust synthetic protocols, and diverse applications in targeting key biological systems, with a particular focus on central nervous system (CNS) disorders. We will explore the causality behind synthetic strategies, detail self-validating bioassay protocols, and present case studies that underscore the scaffold's utility in developing selective and potent therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structural motif in their discovery programs.

Introduction: Structural & Physicochemical Rationale

The piperazine ring is a well-established privileged scaffold in drug discovery, prized for its ability to modulate aqueous solubility, its tunable basicity, and its capacity to serve as a versatile linker between different pharmacophoric elements.[1] When incorporated into an arylpiperazine structure, and further constrained by an ortho-aminomethyl substituent as in this compound, the resulting scaffold acquires a unique set of properties.

The key attributes of this scaffold are:

  • Defined Spatial Geometry: The ortho positioning of the aminomethyl group relative to the piperazine ring restricts the rotational freedom of the phenyl-piperazine bond. This creates a well-defined three-dimensional arrangement of the key pharmacophoric features: the aromatic ring, the basic piperazine nitrogen (distal), and the basic primary amine. This pre-organization can lead to higher binding affinity and selectivity for the target protein.

  • Dual Basic Centers: The scaffold possesses two key basic centers: the N4 nitrogen of the piperazine ring and the primary amine of the methanamine moiety. Their differing pKa values allow for tailored interactions with biological targets and can be fine-tuned to optimize pharmacokinetic profiles.

  • Versatile Synthetic Handles: Both the primary amine and the distal piperazine nitrogen serve as excellent points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) and the attachment of various functional groups to probe interactions with target proteins.

// Invisible nodes for positioning node [shape=point, style=invis, width=0]; p1 [pos="2.5,1.5!"]; p2 [pos="0.5,0!"]; p3 [pos="4.5,0!"]; p4 [pos="2.5,-1.5!"];

A:e -> p1:c [color="#34A853"]; B:e -> p2:c [color="#EA4335"]; C:w -> p3:c [color="#4285F4"]; D:n -> p4:c [color="#FBBC05"]; } } Caption: Key pharmacophoric features of the scaffold.

General Synthetic Strategies & Protocols

The synthesis of the this compound scaffold is robust and can be achieved through several high-yielding routes. A common and efficient strategy involves the nucleophilic aromatic substitution (SNAr) of an activated ortho-substituted benzonitrile, followed by the reduction of the nitrile group.

G Start 2-Fluorobenzonitrile + Piperazine Step1 Nucleophilic Aromatic Substitution (SNAг) Start->Step1 K2CO3, DMSO Heat Intermediate 2-(Piperazin-1-yl)benzonitrile Step1->Intermediate Step2 Nitrile Reduction Intermediate->Step2 e.g., LiAlH4, THF or H2, Raney Ni Product This compound (Core Scaffold) Step2->Product

Protocol 1: Synthesis of the this compound Scaffold

This protocol describes a two-step synthesis starting from 2-fluorobenzonitrile and piperazine.

A. Materials & Reagents

  • 2-Fluorobenzonitrile

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Lithium Aluminum Hydride (LiAlH₄), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl Ether (Et₂O)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Hydrochloric Acid (HCl), concentrated and 1M solution

  • Sodium Hydroxide (NaOH), 2M solution

  • Ethyl Acetate (EtOAc)

  • Hexanes

B. Step 1: Synthesis of 2-(Piperazin-1-yl)benzonitrile

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add piperazine (3.0 eq.), anhydrous potassium carbonate (2.5 eq.), and anhydrous DMSO.

  • Stir the suspension at room temperature for 15 minutes.

  • Add 2-fluorobenzonitrile (1.0 eq.) dropwise to the suspension.

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

    • Scientist's Note: A significant excess of piperazine is used to minimize the formation of the bis-arylated byproduct. K₂CO₃ acts as the base to deprotonate piperazine in situ, and DMSO is an excellent polar aprotic solvent for SNAr reactions.

  • Cool the reaction to room temperature, and pour it into a separatory funnel containing cold water and EtOAc.

  • Extract the aqueous layer three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, gradient elution e.g., 0-10% MeOH in DCM) to yield 2-(piperazin-1-yl)benzonitrile as a solid.

C. Step 2: Reduction to this compound

  • Dissolve the 2-(piperazin-1-yl)benzonitrile (1.0 eq.) from Step 1 in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1M solution of LiAlH₄ in THF (2.0-2.5 eq.) dropwise via a syringe.

    • Scientist's Note: This is a highly exothermic reaction. Slow addition is critical to control the temperature. LiAlH₄ is a powerful reducing agent required for the complete reduction of the nitrile to the primary amine.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC or LC-MS.

  • Cool the reaction back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup).

  • Stir the resulting granular precipitate vigorously for 1 hour at room temperature.

  • Filter the solid through a pad of Celite®, washing the filter cake thoroughly with THF and EtOAc.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by conversion to its HCl salt or by chromatography if necessary.

Applications in Medicinal Chemistry: Target-Specific Case Studies

The unique geometry of the scaffold makes it an ideal starting point for ligands targeting a variety of receptors and enzymes.

Case Study 1: Serotonin 5-HT₁ₐ Receptor Agonists

The 5-HT₁ₐ receptor is a G-protein-coupled receptor involved in the modulation of mood, anxiety, and stress responses.[2] Agonists of this receptor are used as anxiolytics and antidepressants.[3]

Flesinoxan is a potent and selective 5-HT₁ₐ receptor agonist that features a derivative of the core scaffold.[4] In Flesinoxan, the primary amine is part of an amide linkage to a complex chromane moiety. The arylpiperazine portion of the molecule is crucial for high-affinity binding to the receptor. It acts as a full agonist at presynaptic 5-HT₁ₐ autoreceptors and a partial agonist at postsynaptic receptors.[4]

The development of Flesinoxan and related analogs demonstrates the utility of the scaffold for CNS targets. The N4-piperazine position is typically substituted with a longer chain containing a pharmacophoric element (e.g., an amide or imide group) that interacts with a distal pocket of the receptor.

Compound/AnalogR Group (on primary amine)5-HT₁ₐ Affinity (pKi)[5]Selectivity Profile
Flesinoxan N-(4-fluorobenzoyl)chromane8.91High for 5-HT₁ₐ vs. D₂, α₁, H₁
Buspirone (Part of a spiro-imide)7.50Moderate (significant D₂ activity)
Analog A (Hypothetical) -H (Core Scaffold)ModerateVaries
Analog B (Hypothetical) -C(O)PhHighVaries

This table illustrates how modifications built upon the core scaffold influence receptor affinity. Data for Flesinoxan and Buspirone are from cited literature; hypothetical analogs are for illustrative SAR purposes.

Case Study 2: Anticancer Agents

Phenylpiperazine derivatives have been investigated as inhibitors of key targets in oncology, such as the Epidermal Growth Factor Receptor (EGFR).[6] While not all reported compounds contain the ortho-aminomethyl group, the core phenylpiperazine motif is a recurring feature. In this context, the aminomethyl group can serve as a vector to introduce functionality that interacts with the solvent-exposed region of an enzyme's active site or to attach cytotoxic payloads. Furthermore, derivatives have shown activity against melanoma and breast cancer cell lines, with fluorination of the phenyl ring enhancing potency.[7][8]

Case Study 3: Monoacylglycerol Lipase (MAGL) Inhibitors

MAGL is a key enzyme in the endocannabinoid system, and its inhibition is a therapeutic strategy for neurodegenerative diseases and cancer.[9] Virtual screening campaigns have identified phenyl(piperazin-1-yl)methanone derivatives as reversible MAGL inhibitors.[9] The this compound scaffold provides a starting point for designing such inhibitors, where the primary amine can be acylated to form the methanone structure, and the phenyl and piperazine rings can be substituted to optimize binding within the MAGL active site.

Bioanalytical & Assay Protocols

To validate the activity of newly synthesized compounds based on this scaffold, robust and reproducible assays are essential. For CNS targets like the 5-HT₁ₐ receptor, a radioligand binding assay is a standard method for determining target engagement and affinity.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Cell Membranes (Expressing 5-HT1A) D Incubate Membranes, Radioligand & Test Compound (or Controls) A->D B Prepare Assay Buffer (e.g., Tris, MgCl2) B->D C Prepare Ligands: Radioligand (e.g., [3H]8-OH-DPAT) Test Compounds (Serial Dilution) Non-specific binder (e.g., Serotonin) C->D E Terminate Reaction by Rapid Filtration (Glass Fiber Filters) D->E F Wash Filters to Remove Unbound Radioligand E->F G Measure Radioactivity on Filters via Liquid Scintillation Counting F->G H Calculate Specific Binding G->H I Plot Competition Curve & Determine IC50/Ki H->I

Protocol 2: 5-HT₁ₐ Receptor Radioligand Binding Assay

This protocol provides a method to determine the binding affinity (Ki) of test compounds for the human 5-HT₁ₐ receptor.

A. Materials & Reagents

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing the human 5-HT₁ₐ receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Non-specific Agent: Serotonin (5-Hydroxytryptamine), 10 µM final concentration.

  • Test Compounds: Stock solutions in DMSO, serially diluted.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.

  • Scintillation Cocktail: E.g., Ultima Gold™.

  • Apparatus: 96-well microplates, cell harvester, glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter.

B. Procedure

  • Plate Setup: Design a 96-well plate map including wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + serotonin), and Test Compound concentrations (radioligand + serial dilutions of test compound).

  • Reagent Addition: To each well, add in the following order:

    • 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Serotonin (for Non-specific Binding) OR 50 µL of diluted Test Compound.

    • 50 µL of radioligand ([³H]8-OH-DPAT) diluted in Assay Buffer to achieve a final concentration near its Kd (e.g., 0.5-1.0 nM).

    • 100 µL of cell membrane suspension (typically 5-10 µg protein per well).

  • Incubation: Incubate the plate at 25 °C for 60 minutes with gentle agitation.

    • Scientist's Note: Incubation time and temperature should be optimized to ensure equilibrium is reached. These conditions are standard for this receptor.

  • Harvesting: Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Washing: Immediately wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.

    • Scientist's Note: Washing must be rapid and with cold buffer to prevent dissociation of the ligand-receptor complex.

  • Counting: Place the filter discs into scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark.

  • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

C. Data Analysis (Self-Validating System)

  • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

  • Calculate Percent Inhibition: For each test compound concentration, calculate: % Inhibition = 100 * [1 - (CPMcompound - CPMNSB) / (CPMTotal - CPMNSB)]

  • Determine IC₅₀: Plot % Inhibition versus the log concentration of the test compound. Use non-linear regression analysis (sigmoidal dose-response) to calculate the IC₅₀ value.

  • Calculate Ki: Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

  • Validation Check: The specific binding should be >80% of the total binding for the assay to be considered valid. The IC₅₀ of a known standard compound should be run in parallel and fall within the expected range.

Conclusion and Future Perspectives

The this compound scaffold is a powerful tool in the medicinal chemist's arsenal. Its constrained geometry and synthetic tractability provide a solid foundation for the rational design of potent and selective ligands. While its application has been most prominently demonstrated in the development of CNS agents targeting serotonergic pathways, its potential extends to a wide array of other therapeutic areas, including oncology and metabolic diseases.

Future efforts should focus on:

  • Exploring Novel Derivatizations: Utilizing the dual synthetic handles to create bifunctional molecules or to explore novel chemical space.

  • Application to New Target Classes: Systematically screening libraries based on this scaffold against emerging biological targets.

  • Integration with Computational Chemistry: Using molecular modeling and docking studies to rationally design next-generation inhibitors with improved potency and optimized ADME properties.

By combining robust synthesis with validated biological evaluation, researchers can continue to unlock the full therapeutic potential of this remarkable scaffold.

References

  • Patsnap Synapse. (2024). Understanding 5-HT1A receptor agonists and Methods to Keep Abreast of Their Recent Developments. Available at: [Link]

  • Granchi, C., et al. (2019). Computationally driven discovery of phenyl(piperazin-1-yl)methanone derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. PubMed Central. Available at: [Link]

  • den Boer, J. A., & Westenberg, H. G. (1996). Effects of the 5-HT1A receptor agonist flesinoxan in panic disorder. PubMed. Available at: [Link]

  • Grokipedia. (n.d.). Flesinoxan. Available at: [Link]

  • Google Patents. (2016). CN106117153A - The preparation method of 2 piperazinones.
  • Sun, J., et al. (2015). Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors. PubMed. Available at: [Link]

  • Zhang, H., et al. (2013). Discovery of Piperazin-1-ylpyridazine-Based Potent and Selective Stearoyl-CoA Desaturase-1 Inhibitors for the Treatment of Obesity and Metabolic Syndrome. ResearchGate. Available at: [Link]

  • Google Patents. (2011). US7989623B2 - Process for making n-(diphenylmethyl)piperazines.
  • National Center for Biotechnology Information. (n.d.). Flesinoxan. PubChem Compound Database. Available at: [Link]

  • MDPI. (2023). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Available at: [Link]

  • Jean-Louis, R., et al. (2009). 3-(aminomethyl)piperazine-2,5-dione as a novel NMDA glycine site inhibitor from the chemical universe database GDB. PubMed. Available at: [Link]

  • European Patent Office. (2015). Synthesis of vortioxetine via (2-(piperazine-1-yl)phenyl)aniline intermediates - Patent 2894154. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Available at: [Link]

  • MDPI. (2023). New 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinazoline and 2,4-bis[(substituted-aminomethyl)phenyl]phenylquinoline Derivatives: Synthesis and Biological Evaluation as Novel Anticancer Agents by Targeting G-Quadruplex. Available at: [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Available at: [Link]

  • Koek, W., et al. (1998). Affinity of F 11440, flesinoxan and buspirone for 5-HT 1A and other binding sites. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. Available at: [Link]

Sources

Application Note: A Robust HPLC Method for the Separation and Quantification of Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a comprehensive guide to developing a robust High-Performance Liquid Chromatography (HPLC) method for the separation of piperazine and its derivatives. Piperazine and its substituted analogues are key structural motifs in many active pharmaceutical ingredients (APIs) and are also monitored as process impurities or starting materials. Their inherent chemical properties—high polarity, basicity, and often weak UV chromophores—present significant challenges for conventional reversed-phase chromatography. This guide details a systematic approach, from initial analyte characterization and strategic selection of chromatographic mode to final method optimization and validation, ensuring scientific integrity and trustworthy results for researchers and drug development professionals.

Introduction: The Analytical Challenge of Piperazine Derivatives

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. This core structure is a fundamental building block in medicinal chemistry, found in a wide array of drugs, from antihistamines like cetirizine to anthelmintics and antipsychotics.[1][2] The control of piperazine and its derivatives, such as 1-benzylpiperazine (BZP) and 1-(3-chlorophenyl)piperazine (mCPP), is critical during drug synthesis and for the quality control of final products.[3]

The primary analytical challenge stems from the physicochemical properties of these molecules. As weak bases (pKa values around 5.35 and 9.73 for the two nitrogens), they are typically protonated and highly polar under standard acidic reversed-phase (RP-HPLC) conditions. This leads to several problems:

  • Poor Retention: The highly polar, charged analytes have minimal interaction with non-polar stationary phases like C18, often eluting at or near the solvent front (void volume).[4]

  • Poor Peak Shape: Secondary interactions between the basic amine groups and residual acidic silanols on the silica backbone of the stationary phase can cause significant peak tailing.

  • Detection Issues: The simple piperazine ring lacks a strong UV chromophore, making detection difficult at low concentrations without derivatization.[1]

This guide provides a logical, field-proven workflow to overcome these challenges and develop a reliable, validated HPLC method.

A Systematic Approach to Method Development

Effective method development follows a structured path from understanding the analyte to validating the final procedure. The causality behind each decision is crucial for creating a robust and transferable method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Strategy & Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation & Final Method Analyte Analyte Characterization (pKa, Polarity, UV Spectra) Detection Detection Strategy Analyte->Detection Column Column & Mode Selection Detection->Column MobilePhase Mobile Phase Screening (pH, Organic Modifier) Column->MobilePhase Optimization Parameter Optimization (Gradient, Temp, Flow Rate) MobilePhase->Optimization SST System Suitability Development Optimization->SST Validation Method Validation (ICH Q2(R2)) SST->Validation Protocol Final Protocol & SOP Validation->Protocol

Figure 1: Logical workflow for HPLC method development for piperazine derivatives.

Step 1: Analyte Characterization and Detection Strategy

A foundational understanding of the target analytes dictates the entire strategy.

  • Physicochemical Properties: Piperazine derivatives are basic. Controlling the mobile phase pH is therefore the most powerful tool for manipulating their retention.[5][6] At a pH well above the pKa (> pKa + 2), the base will be in its neutral, more hydrophobic form, enhancing retention in reversed-phase mode.[7]

  • Detector Selection:

    • UV-Vis: If the derivatives possess sufficient chromophores (e.g., phenyl or benzyl groups), a Diode Array Detector (DAD) is suitable. However, for piperazine itself or aliphatic derivatives, sensitivity is poor.[1]

    • Pre-column Derivatization: To overcome low UV absorbance, derivatization is a highly effective strategy. Reagents like dansyl chloride or 4-chloro-7-nitrobenzofuran (NBD-Cl) react with the secondary amine of piperazine to form a highly UV-active or fluorescent product, dramatically lowering detection limits.[1][8]

    • Evaporative Light Scattering Detector (ELSD): This universal detector is an option for underivatized compounds that lack a chromophore, as it does not require the analyte to have optical properties.[8]

    • Mass Spectrometry (MS): LC-MS offers the highest sensitivity and specificity and is invaluable for impurity profiling. When using MS, mobile phase selection is restricted to volatile buffers like ammonium formate or ammonium acetate to ensure compatibility with the high vacuum system.[9][10][11]

Step 2: Column and Mobile Phase Screening

The combination of stationary and mobile phases is the core of the separation. Given the challenges, standard C18 columns with acidic mobile phases are often unsuitable.[4]

Strategy A: Reversed-Phase Chromatography at High pH This is often the most direct approach for basic compounds.

  • Causality: By raising the mobile phase pH to >10, the piperazine nitrogen is deprotonated, rendering the molecule neutral and significantly more hydrophobic. This increases its affinity for the non-polar C18 stationary phase, resulting in good retention and improved peak shape.

  • Column Selection: A pH-stable column is mandatory. Modern hybrid-silica or polymerically-bonded C18 columns are designed to resist dissolution at high pH, ensuring method longevity.

  • Mobile Phase: A buffered aqueous solution (e.g., 10 mM ammonium bicarbonate, pH 10) mixed with an organic modifier like acetonitrile or methanol.

Strategy B: Hydrophilic Interaction Liquid Chromatography (HILIC) HILIC is an excellent alternative for separating highly polar compounds that are unretained in reversed-phase mode.[8]

  • Causality: In HILIC, a polar stationary phase (e.g., amide, cyano, or unbonded silica) is used with a mobile phase high in organic content (>80% acetonitrile). A water-enriched layer forms on the surface of the stationary phase. Polar analytes, like protonated piperazine derivatives, partition into this layer and are retained. Elution is typically achieved by increasing the water content.

  • Column Selection: Amide-based columns are often a good starting point as they are less reactive than amino phases and offer excellent stability.[12]

  • Mobile Phase: Typically acetonitrile/water or acetonitrile/ammonium formate buffer gradients.

Table 1: Initial Screening Conditions for Method Development

Parameter Strategy A: High-pH RP Strategy B: HILIC Rationale
Column pH-Stable C18 (e.g., Hybrid Silica), 4.6 x 150 mm, 3.5 µm Amide or Cyano Phase, 4.6 x 150 mm, 3.5 µm Selects for appropriate interaction mechanism based on analyte polarity.
Mobile Phase A 10 mM Ammonium Bicarbonate, pH 10.0 10 mM Ammonium Formate in 95:5 ACN:H₂O, pH 3.5 Suppresses ionization in RP; promotes partitioning in HILIC.[8]
Mobile Phase B Acetonitrile 10 mM Ammonium Formate in 50:50 ACN:H₂O, pH 3.5 Strong eluting solvent.
Gradient 5% to 95% B over 15 minutes 100% A to 60% A over 15 minutes Broad screening to determine elution profile.
Flow Rate 1.0 mL/min 1.0 mL/min Standard starting point for 4.6 mm ID columns.
Temperature 30 °C 40 °C Elevated temperature can improve peak shape and reduce viscosity.

| Detection | DAD (220 nm, 254 nm) or ELSD/MS | DAD (220 nm, 254 nm) or ELSD/MS | Monitor at multiple wavelengths to capture different derivatives. |

Protocol 1: Pre-column Derivatization with Dansyl Chloride

This protocol is recommended when high sensitivity is required and a UV or fluorescence detector is available. Dansyl chloride reacts with the secondary amine of piperazine.

Materials:

  • Piperazine Standard/Sample Solution (in water or methanol)

  • Dansyl Chloride Solution (1 mg/mL in Acetonitrile)

  • Sodium Bicarbonate Buffer (0.1 M, pH 9.0)

  • HPLC-grade Acetonitrile and Water

Step-by-Step Protocol:

  • Sample Preparation: Pipette 100 µL of the sample/standard solution into a microcentrifuge tube.

  • Buffering: Add 200 µL of 0.1 M Sodium Bicarbonate buffer (pH 9.0) to the tube. The basic pH facilitates the reaction.

  • Reagent Addition: Add 200 µL of the 1 mg/mL dansyl chloride solution. The reagent is added in excess to drive the reaction to completion.

  • Reaction: Vortex the mixture and incubate at 60 °C in a water bath or heating block for 30 minutes.

  • Quenching (Optional): To consume excess dansyl chloride, a small amount of a primary amine solution (e.g., proline) can be added, though often dilution is sufficient.

  • Dilution & Injection: Cool the mixture to room temperature. Dilute with the initial mobile phase (e.g., 50:50 Acetonitrile:Water) to an appropriate concentration and inject into the HPLC system.

Protocol 2: Optimized HPLC Method (High-pH Reversed-Phase)

This method is robust for separating a mixture of piperazine derivatives with varying hydrophobicity.

Table 2: Optimized HPLC Method Parameters | Parameter | Optimized Condition | | :--- | :--- | | HPLC System | Agilent 1260 Infinity II or equivalent | | Column | Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm | | Mobile Phase A | 0.1% Ammonium Hydroxide in Water (pH ≈ 10.5) | | Mobile Phase B | Acetonitrile | | Gradient Program | Time (min) | %B | | | 0.0 | 5 | | | 10.0 | 70 | | | 12.0 | 95 | | | 14.0 | 95 | | | 14.1 | 5 | | | 16.0 | 5 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Injection Volume | 2 µL | | Detector | DAD at 225 nm |

System Suitability Test (SST): Before running samples, a system suitability standard (containing all key analytes) must be injected. The results must meet pre-defined criteria to ensure the system is performing correctly.

Table 3: System Suitability Test Criteria

Parameter Acceptance Criteria Rationale
Resolution (Rs) > 2.0 between critical peak pairs Ensures baseline separation of closely eluting compounds.
Tailing Factor (Tf) 0.8 – 1.5 for all analyte peaks Confirms good peak symmetry and absence of secondary interactions.

| Reproducibility (%RSD) | < 2.0% for peak area and retention time (n=5) | Demonstrates the stability and precision of the system over multiple injections. |

Method Validation: Ensuring Trustworthiness

Once optimized, the analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with regulatory guidelines such as ICH Q2(R2).[13][14][15] Validation provides documented evidence that the method is accurate, precise, and reliable.

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix components). This is demonstrated by analyzing spiked placebos and performing forced degradation studies.

  • Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A minimum of 5 concentration levels should be used, and the correlation coefficient (r²) should typically be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. It is determined by applying the method to samples of a known concentration (e.g., a certified reference material or spiked matrix) and is reported as percent recovery.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision over a short interval with the same analyst and equipment.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. Typically established based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±0.2 pH units, ±2°C temperature, ±5% organic modifier). This demonstrates the method's reliability for routine use.[16][17]

Conclusion

Developing a robust HPLC method for piperazine derivatives requires a systematic approach that directly addresses their inherent polarity and basicity. Standard reversed-phase C18 methods are often inadequate, necessitating strategies such as high-pH reversed-phase chromatography, HILIC, or pre-column derivatization. By carefully selecting the column, mobile phase, and detection method based on the analyte's properties, and by subsequently validating the final method according to ICH guidelines, researchers can generate accurate, reliable, and reproducible data essential for drug development and quality control.

References

  • McClintic, C., Remick, D.M., Peterson, J.A. and Risley, D.S. (2003). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. ResearchGate.

  • United Nations Office on Drugs and Crime (UNODC). (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Publications.

  • Al-Bayati, M. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences.

  • Navaneeswari, R. and Reddy, P.R. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), pp.2854-2859.

  • Gadzała-Kopciuch, R.M. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 28(14), pp.2211-2223.

  • Adamowicz, P., et al. (2013). Determination of piperazine derivatives in “Legal Highs”. ResearchGate.

  • Al-Masoudi, N. A., et al. (2024). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. National Center for Biotechnology Information (NCBI).

  • Hájková, P., et al. (2022). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs. ACS Omega.

  • Shimadzu Corporation. Mobile phases compatible for LC/MS. Shimadzu Scientific Instruments.

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. EMA Scientific guideline.

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International.

  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guideline.

  • Gecgel, C., et al. (2023). Determination of Retention Behavior and pKa Values of Some Phenothiazines with Green Chemistry Approach. ACS Omega.

  • GL Sciences Inc. HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.

  • Zeine, C., & Belsky, J. (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis. US Pharmacopeia (USP).

  • Agilent Technologies. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Agilent Technologies.

  • Kumar, A. et al. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate.

  • Dolan, J. W. (2014). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International.

  • Shimadzu Corporation (Europe). (n.d.). Mobile phases compatible for LCMS. Shimadzu Scientific Instruments (Europe).

  • Sigma-Aldrich. (n.d.). HPLC and UHPLC Column Selection Guide. MilliporeSigma.

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guideline.

  • United States Pharmacopeia (USP). General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. USPBPEP.

  • AMS Bio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.

  • CovaChem. (n.d.). LCMS & HPLC Mobile Phases. CovaChem.

  • Aurora Pro Scientific. (n.d.). HPLC Column Selection Guide. Aurora Pro Scientific.

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies.

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.

  • MicroSolv Technology Corporation. (2016). Amide or Amino HPLC Columns What are the Differences. MicroSolv.

  • Schug, K. A. (2013). The LCGC Blog: From HPLC to LC-MS: Mobile-Phase Composition is the Main Consideration. LCGC International.

  • De La Mota, F. (2023). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager.

  • Moravek, Inc. (2023). Exploring the Role of pH in HPLC Separation. Moravek.

  • Watson, D. (2016). Column Selection for HPLC Method Development. LCGC International.

  • Kumar, P., et al. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. PubMed.

Sources

Application Notes and Protocols: Synthesis of Radiolabeled (2-(Piperazin-1-YL)phenyl)methanamine for Imaging Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The development of novel radiopharmaceuticals is a cornerstone of advancing molecular imaging techniques such as Positron Emission Tomography (PET). These imaging modalities rely on the administration of molecules labeled with positron-emitting radionuclides to visualize and quantify physiological and pathological processes in vivo. The piperazine moiety is a common scaffold in neuropharmacology, with many derivatives targeting receptors and transporters in the central nervous system.[1][2][3] The specific compound, (2-(Piperazin-1-YL)phenyl)methanamine, serves as a valuable precursor for developing radiotracers for a variety of biological targets, depending on further chemical modification. This document provides a detailed guide for the synthesis, radiolabeling, purification, and quality control of a derivative of this core structure, intended for use in preclinical imaging studies.

The protocols outlined herein are designed to be adaptable, with specific examples provided for radiolabeling with Carbon-11 ([¹¹C]), a commonly used radionuclide for PET due to its short half-life (t½ = 20.4 minutes), which allows for multiple scans in the same subject on the same day.[4] The principles discussed can also be extended to other radionuclides like Fluorine-18. The overarching goal is to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically grounded framework for producing high-quality radiolabeled this compound derivatives for imaging applications.

I. Synthesis of the Precursor Molecule

The successful and efficient synthesis of a radiolabeled compound is critically dependent on the availability of a suitable precursor molecule. This precursor is the non-radioactive starting material that will be chemically modified to incorporate the radionuclide. For the purpose of this guide, we will focus on the synthesis of a desmethyl precursor, which is ideal for subsequent [¹¹C]methylation.

A. Synthetic Strategy

The synthesis of the desmethyl precursor for this compound involves a multi-step process. A common and effective approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[5][6]

B. Experimental Protocol: Synthesis of the Desmethyl Precursor

Materials:

  • 2-Bromobenzylamine

  • tert-Butyl piperazine-1-carboxylate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Sodium tert-butoxide

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Methanol

Procedure:

  • Buchwald-Hartwig Amination:

    • To an oven-dried Schlenk flask, add 2-bromobenzylamine (1.0 eq), tert-butyl piperazine-1-carboxylate (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous toluene via syringe.

    • Heat the reaction mixture to 100 °C and stir overnight under an argon atmosphere.

    • Cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified Boc-protected intermediate in dichloromethane.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the desmethyl precursor.

C. Characterization

The identity and purity of the synthesized precursor must be rigorously confirmed before proceeding to the radiolabeling step. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess chemical purity.

II. Radiolabeling with Carbon-11

The short half-life of Carbon-11 necessitates a rapid and efficient radiolabeling procedure. [¹¹C]Methylation is a widely used and robust method for incorporating ¹¹C into a molecule.[7][8] This typically involves the production of [¹¹C]methyl iodide or [¹¹C]methyl triflate, which then reacts with a suitable nucleophile on the precursor molecule.

A. Production of [¹¹C]Methyl Iodide

[¹¹C]Carbon dioxide ([¹¹C]CO₂) is produced via a nuclear reaction in a cyclotron. This is then converted to [¹¹C]methyl iodide ([¹¹C]CH₃I) in a two-step process:

  • Reduction of [¹¹C]CO₂: [¹¹C]CO₂ is trapped and reduced to [¹¹C]methane using lithium aluminum hydride (LiAlH₄) or a nickel catalyst and hydrogen gas.

  • Iodination of [¹¹C]Methane: The resulting [¹¹C]methane is then reacted with iodine vapor at high temperature to produce [¹¹C]CH₃I.

B. Experimental Protocol: [¹¹C]Methylation

Materials:

  • Desmethyl precursor (typically 1-2 mg)

  • [¹¹C]Methyl iodide

  • Dimethylformamide (DMF), anhydrous

  • Sodium hydride (NaH) or another suitable base

  • HPLC system with a radioactivity detector

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

  • Solid-phase extraction (SPE) cartridge (e.g., C18 Sep-Pak)

  • Ethanol for formulation

  • Saline for injection

Procedure:

  • Precursor Preparation: Dissolve the desmethyl precursor in a small volume of anhydrous DMF in a reaction vial. Add a suitable base, such as NaH, to deprotonate the secondary amine of the piperazine ring.

  • Radiolabeling Reaction: Bubble the gaseous [¹¹C]methyl iodide through the precursor solution at an elevated temperature (e.g., 80-120 °C) for 5-10 minutes.

  • Quenching and Dilution: After the reaction, quench the mixture with a small amount of water and dilute with the HPLC mobile phase.

C. Workflow Diagram

RadiosynthesisWorkflow cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling cluster_purification_qc Purification & QC start Starting Materials buchwald Buchwald-Hartwig Amination start->buchwald deprotection Boc Deprotection buchwald->deprotection precursor Desmethyl Precursor deprotection->precursor methylation [11C]Methylation Reaction precursor->methylation cyclotron Cyclotron [11C]CO2 meI_synthesis [11C]CH3I Synthesis cyclotron->meI_synthesis meI_synthesis->methylation hplc HPLC Purification methylation->hplc spe SPE Formulation hplc->spe final_product Final Radiolabeled Product spe->final_product qc Quality Control final_product->qc QualityControl cluster_tests QC Tests final_product Final Product Vial hplc_qc Radio-HPLC (Identity & Purity) final_product->hplc_qc ph_test pH Measurement final_product->ph_test sterility_test Sterility Testing final_product->sterility_test endotoxin_test Endotoxin (LAL) Test final_product->endotoxin_test pass_fail Pass/Fail Decision hplc_qc->pass_fail ph_test->pass_fail sterility_test->pass_fail endotoxin_test->pass_fail release Release for Imaging Studies pass_fail->release All Pass reject Reject Batch pass_fail->reject Any Fail

Sources

Troubleshooting & Optimization

Troubleshooting solubility issues of (2-(Piperazin-1-YL)phenyl)methanamine in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (2-(Piperazin-1-YL)phenyl)methanamine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous solutions. As Senior Application Scientists, we have compiled this guide based on fundamental chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving this compound in my aqueous buffer. What are the likely reasons for this?

A1: While the parent piperazine molecule is freely soluble in water, the addition of the phenylmethanamine group to its structure significantly increases its hydrophobicity, which can lead to poor aqueous solubility.[1][2][3] The large, non-polar phenyl group reduces the molecule's ability to form favorable interactions with water molecules. Furthermore, the solubility of this compound is highly dependent on the pH of the solution due to the presence of multiple basic nitrogen atoms in the piperazine ring and the primary amine.

Q2: What is the first and most critical step I should take to improve the solubility of this compound?

A2: The most effective initial step is to adjust the pH of your aqueous solution. This compound has three amine groups, making its solubility highly sensitive to pH. By lowering the pH, you can protonate these amine groups, forming charged species that are significantly more soluble in water. A systematic pH-solubility profile is the recommended starting point for any investigation.[4][5][6]

Q3: Can I use organic co-solvents to dissolve this compound? If so, which ones are recommended?

A3: Yes, using co-solvents is a widely accepted method for dissolving poorly soluble compounds.[4][7][8] For this compound, water-miscible organic solvents such as DMSO, ethanol, propylene glycol (PG), and polyethylene glycol (PEG) are good starting points.[4] It is advisable to start with a small percentage of the co-solvent and gradually increase it, as high concentrations of organic solvents can sometimes negatively impact downstream biological assays.

Q4: Is salt formation a viable strategy for improving the solubility of this compound?

A4: Absolutely. Salt formation is a very effective and common strategy for increasing the solubility and dissolution rate of basic drugs like this one.[9][10][11] Creating a salt, such as a hydrochloride or mesylate salt, can dramatically improve aqueous solubility. This is often a preferred strategy in drug development for producing a stable, solid form of the active pharmaceutical ingredient (API) with enhanced bioavailability.[12][13]

In-Depth Troubleshooting Guides

Guide 1: Systematic pH-Dependent Solubility Profiling
The "Why": Understanding the Mechanism

This compound has three basic nitrogen atoms: two within the piperazine ring and one in the primary amine group. Each of these amines has a specific pKa value, which is the pH at which 50% of the amine groups are protonated (ionized). When the pH of the solution is below the pKa of a particular amine, that amine will exist predominantly in its protonated, charged form. This charge allows the molecule to interact more favorably with polar water molecules, thereby increasing its solubility. The parent piperazine molecule has pKa values of approximately 5.35 and 9.73.[1] The primary amine will have a pKa in the range of 9-10. A full pH-solubility profile will allow you to determine the optimal pH range for complete dissolution.

Workflow for pH Adjustment

cluster_0 pH-Dependent Solubility Workflow start Prepare a suspension of the compound in deionized water add_acid Titrate with a dilute acid (e.g., 0.1 M HCl) start->add_acid measure_ph Continuously monitor the pH add_acid->measure_ph observe Observe for complete dissolution measure_ph->observe observe->add_acid Solid remains record Record the pH at which the solution becomes clear observe->record Solution is clear characterize Characterize the solubility at various pH points record->characterize end Determine optimal pH range characterize->end

Caption: Workflow for determining pH-dependent solubility.

Step-by-Step Experimental Protocol
  • Preparation: Prepare a slurry of a known concentration of this compound in deionized water (e.g., 10 mg/mL).

  • Titration: While stirring, slowly add small aliquots of a dilute acid (e.g., 0.1 M HCl).

  • Monitoring: Continuously monitor the pH of the suspension using a calibrated pH meter.

  • Observation: Visually inspect the solution for clarity after each acid addition.

  • Endpoint: The endpoint is reached when the solution becomes completely clear, with no visible solid particles. Record this pH.

  • Data Collection: To generate a full profile, prepare saturated solutions across a range of pH values (e.g., pH 2 to pH 10). Equilibrate these samples, then filter and analyze the supernatant to quantify the amount of dissolved compound.

pHExpected Ionization StateExpected Solubility
< 4Fully protonated (3 positive charges)High
5-6Partially protonated (2-3 positive charges)Moderate to High
7-9Partially protonated (1-2 positive charges)Low to Moderate
> 10Primarily neutralLow
Guide 2: Co-solvent Screening for Enhanced Solubilization
The "Why": The Principle of Co-solvency

Co-solvents work by reducing the polarity of the aqueous solvent system.[8] The addition of a water-miscible organic solvent disrupts the hydrogen bonding network of water, making the overall solvent environment more favorable for dissolving a hydrophobic compound like this compound.[14]

Decision-Making for Co-solvent Selection

cluster_1 Co-solvent Selection Logic start Is pH adjustment alone sufficient? yes Proceed with pH-adjusted buffer start->yes Yes no Initiate co-solvent screening start->no No screen Screen common co-solvents (DMSO, Ethanol, PEG 400) no->screen evaluate Evaluate solubility and compatibility with the assay screen->evaluate optimize Optimize the concentration of the best co-solvent evaluate->optimize final Final formulation optimize->final

Caption: A logical approach to co-solvent screening.

Step-by-Step Experimental Protocol
  • Select Co-solvents: Choose a panel of common, biocompatible co-solvents. Good starting choices include Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycol 400 (PEG 400).

  • Prepare Stock Solutions: Prepare stock solutions of your co-solvents in your chosen aqueous buffer (at the optimal pH determined previously, if applicable). Common starting concentrations are 10%, 20%, and 50% (v/v).

  • Solubility Testing: Add a known excess of this compound to each co-solvent mixture.

  • Equilibration: Agitate the samples for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Analysis: Centrifuge or filter the samples to remove undissolved solid. Quantify the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).

Co-solventStarting Concentration (% v/v)Considerations
DMSO5 - 20%High solubilizing power, but can be toxic to some cells at higher concentrations.
Ethanol10 - 30%Good solubilizer, but can cause protein precipitation in some assays.
PEG 40020 - 50%Generally well-tolerated in biological systems.
Propylene Glycol20 - 50%Another common and safe excipient.[15]
Guide 3: Preliminary Salt Formation Screening
The "Why": Leveraging Ionic Interactions

By reacting the basic amine groups of this compound with an acid, you can form a salt.[10] This salt will have a crystalline structure where the protonated (charged) form of your compound is paired with a counter-ion from the acid. In an aqueous solution, the salt readily dissociates into these charged ions, which are much more soluble than the neutral parent molecule.[11]

Conceptual Diagram of Salt Formation

cluster_2 Salt Formation for Solubility Enhancement compound This compound (Base) plus + compound->plus acid Acid (e.g., HCl) reaction Reaction in suitable solvent acid->reaction plus->acid salt Salt Form (e.g., Hydrochloride Salt) reaction->salt dissolution Dissolution in Water salt->dissolution ions Protonated Compound (+) + Counter-ion (-) dissolution->ions

Caption: Conceptual overview of salt formation.

Step-by-Step Experimental Protocol
  • Acid Selection: Choose a selection of pharmaceutically acceptable acids. Common choices include hydrochloric acid, sulfuric acid, methanesulfonic acid, and tartaric acid.

  • Stoichiometric Addition: Dissolve the this compound in a suitable organic solvent (e.g., isopropanol, acetone). Add a stoichiometric amount (e.g., 1.05 equivalents) of the chosen acid.

  • Crystallization: Allow the salt to crystallize out of the solution. This can be aided by cooling or the addition of an anti-solvent.

  • Isolation and Drying: Isolate the resulting solid by filtration and dry it under vacuum.

  • Solubility Assessment: Determine the aqueous solubility of each new salt form using the methods described in the previous guides. Compare the results to the solubility of the free base.

Acid UsedResulting SaltExpected Solubility Improvement
Hydrochloric AcidHydrochlorideSignificant
Sulfuric AcidSulfateSignificant
Methanesulfonic AcidMesylateSignificant
Tartaric AcidTartrateModerate to Significant

Final Recommendations

For troubleshooting the solubility of this compound, we recommend a hierarchical approach:

  • pH Adjustment: Always start by exploring the effect of pH. This is often the simplest and most effective solution.

  • Co-solvents: If pH adjustment alone is insufficient, investigate the use of co-solvents.

  • Salt Formation: For long-term use and formulation development, consider synthesizing and evaluating different salt forms of the compound.

By systematically applying these principles and protocols, you will be well-equipped to overcome the solubility challenges associated with this compound and advance your research.

References

  • Wikipedia. Piperazine. [Link]

  • PubChem. (1Z)-N-methyl-1-piperazin-2-ylidenemethanamine. [Link]

  • International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]

  • PubChem. Phenyl(4-piperazin-1-ylphenyl)methanone. [Link]

  • PubMed. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

  • Drug Development & Delivery. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. [Link]

  • PubMed. Accuracy of calculated pH-dependent aqueous drug solubility. [Link]

  • PubMed. Salt formation to improve drug solubility. [Link]

  • National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. [Link]

  • GSC Online Press. A review on solubility enhancement technique for pharmaceutical drugs. [Link]

  • PubChem. Piperazine. [Link]

  • Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines. [Link]

  • National Center for Biotechnology Information. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. [Link]

  • University of Regina. pKa Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. [Link]

  • University of York. Solubility and pH of amines. [Link]

  • ResearchGate. (2023, February 8). Why salt formation of weak acid increases the drug solubility?. [Link]

  • Solubility of Things. Piperazine. [Link]

  • Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Taylor & Francis. Cosolvent – Knowledge and References. [Link]

  • Taylor & Francis Online. Co-solvent solubilization of some poorly-soluble antidiabetic drugs. [Link]

Sources

Common pitfalls in the synthesis of N-arylpiperazines and how to avoid them

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the . As a Senior Application Scientist, I have designed this comprehensive guide to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-arylpiperazines. This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience.

N-Arylpiperazines are a cornerstone scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of conditions, including those affecting the central nervous system such as depression and anxiety, as well as cancer.[1][2] The efficient and reliable synthesis of these valuable compounds is therefore of paramount importance. This guide is structured to provide you with full editorial control to explore the topics most relevant to your work.

Section 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of C-N bonds, and a workhorse for the synthesis of N-arylpiperazines.[1] However, its successful implementation requires careful consideration of various reaction parameters.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Buchwald-Hartwig reaction is giving a low yield. What are the common causes and how can I improve it?

Answer: Low yields in Buchwald-Hartwig aminations of piperazines can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Catalyst System (Palladium Pre-catalyst and Ligand): The choice of ligand is critical and depends on the nature of the aryl halide. For electron-rich or sterically hindered aryl chlorides, bulky, electron-rich phosphine ligands like XPhos, SPhos, or BrettPhos are often necessary to promote efficient oxidative addition and reductive elimination.[3] Using a pre-catalyst can also be beneficial as it avoids the need for in-situ formation of the active catalytic species.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) often lead to higher reaction rates. However, for substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable, although this might require higher reaction temperatures or longer reaction times.[5]

  • Solvent and Temperature: Anhydrous and deoxygenated solvents are essential to prevent catalyst deactivation. Toluene, dioxane, and THF are commonly used. The optimal temperature typically ranges from 80-110 °C.[1] Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or side reactions.

  • Purity of Reagents: Ensure that the aryl halide, piperazine, and solvent are pure and dry. Water and oxygen can significantly inhibit the catalytic activity.

Question 2: I am observing the formation of a significant amount of diarylated piperazine as a byproduct. How can I favor mono-arylation?

Answer: The formation of diarylated piperazine is a common issue due to the presence of two reactive secondary amine groups. To promote mono-arylation, consider the following strategies:

  • Use of a Protecting Group: The most effective strategy is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butoxycarbonyl) group protects one of the nitrogen atoms, preventing diarylation. The Boc group can be easily removed under acidic conditions after the coupling reaction.[1]

  • Stoichiometry Control: Using a large excess of piperazine relative to the aryl halide can statistically favor mono-arylation. However, this approach can complicate purification due to the need to remove the excess piperazine.

  • Slow Addition of the Aryl Halide: Adding the aryl halide slowly to the reaction mixture containing the catalyst and a large excess of piperazine can also help to minimize diarylation.

Question 3: My reaction is producing a dehalogenated arene as a major side product. What is the cause and how can I prevent it?

Answer: Dehalogenation of the aryl halide is a common side reaction in palladium-catalyzed cross-coupling reactions. It is often caused by a competing β-hydride elimination from the palladium-amido complex or by hydrodehalogenation. To minimize this side reaction:

  • Optimize the Ligand: The choice of ligand can significantly influence the rate of reductive elimination versus side reactions. Experiment with different bulky phosphine ligands.

  • Control the Temperature: Lowering the reaction temperature can sometimes suppress dehalogenation, although it may also slow down the desired reaction.

  • Choice of Base: The nature and strength of the base can influence the extent of dehalogenation. If using a strong base like NaOtBu, consider switching to a weaker base like K₃PO₄ or Cs₂CO₃.

Typical Buchwald-Hartwig Protocol for N-Arylpiperazine Synthesis

This protocol provides a general procedure for the coupling of an aryl bromide with N-Boc-piperazine.

Materials:

  • Aryl bromide (1.0 eq)

  • N-Boc-piperazine (1.2 eq)

  • Pd₂(dba)₃ (Palladium pre-catalyst, 1-2 mol%)

  • XPhos (Ligand, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous, deoxygenated toluene

Procedure:

  • To a dry Schlenk tube, add the aryl bromide, N-Boc-piperazine, Pd₂(dba)₃, XPhos, and NaOtBu.

  • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[1]

  • Add the anhydrous, deoxygenated toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.[6]

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Section 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for forming C-N bonds, utilizing a copper catalyst. While traditional Ullmann reactions often require harsh conditions, modern modifications with ligands have made this a more viable and milder alternative to palladium-catalyzed methods.[7][8]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Ullmann reaction is not proceeding to completion, even at high temperatures. What can I do?

Answer: Incomplete conversion in Ullmann reactions is a common challenge. Here are some key factors to consider for optimization:

  • Catalyst and Ligand: Traditional Ullmann reactions use copper powder, which often requires high temperatures (>200 °C) and can lead to reproducibility issues.[9] Modern Ullmann-Goldberg reactions utilize a copper(I) salt (e.g., CuI) in combination with a ligand. The ligand accelerates the reaction and allows for milder conditions. Common ligands include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and phenanthrolines.[10]

  • Base and Solvent: A strong base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is typically required. High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used.

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the order I > Br > Cl. Aryl iodides are the most reactive substrates. For less reactive aryl chlorides, higher temperatures and more efficient catalyst systems are generally needed. Electron-withdrawing groups on the aryl halide can accelerate the reaction.[5]

Question 2: I am having difficulty with the workup and purification of my N-arylpiperazine from an Ullmann reaction. Any suggestions?

Answer: Workup and purification can be challenging due to the use of high-boiling solvents and the basic nature of the product.

  • Removal of High-Boiling Solvents: If possible, perform an aqueous workup to remove the bulk of the high-boiling solvent. This can be followed by extraction with a suitable organic solvent. If the solvent is not water-miscible, it can be removed by distillation under reduced pressure.

  • Purification of the Basic Product: N-arylpiperazines are basic and can be purified using a few strategies:

    • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., 1M HCl). The protonated N-arylpiperazine will move to the aqueous layer, leaving non-basic impurities in the organic layer. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted with an organic solvent.

    • Column Chromatography: Silica gel chromatography can be used, but it's often beneficial to add a small amount of a basic modifier (e.g., 1% triethylamine) to the eluent to prevent tailing of the basic product on the acidic silica gel.

    • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective purification method.[11]

Catalytic Cycle of the Ullmann Condensation

Ullmann_Cycle CuI Cu(I) Catalyst Cu_Amide Cu(I)-Amide Complex CuI->Cu_Amide + Piperazine - Base-H⁺ Piperazine Piperazine Base Base ArX Aryl Halide (Ar-X) CuIII_Intermediate Cu(III) Intermediate Product N-Arylpiperazine (Ar-Piperazine) HX_Base Base-HX Cu_Amide->CuIII_Intermediate + Ar-X (Oxidative Addition) CuIII_Intermediate->CuI CuIII_Intermediate->Product Reductive Elimination caption Simplified catalytic cycle of the Ullmann condensation.

Caption: Simplified catalytic cycle of the Ullmann condensation.

Section 3: Synthesis from Anilines and Bis(2-chloroethyl)amine

This classical method involves the direct reaction of an aniline with bis(2-chloroethyl)amine to form the piperazine ring. While seemingly straightforward, this method often suffers from side reactions and purification challenges.[12][13]

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction of aniline with bis(2-chloroethyl)amine is giving a complex mixture of products and a low yield of the desired N-arylpiperazine. What are the likely side reactions?

Answer: This reaction is prone to several side reactions that can significantly reduce the yield and complicate purification:

  • Formation of N,N-bis(2-chloroethyl)aniline: The aniline can react with two molecules of bis(2-chloroethyl)amine, leading to the formation of a tertiary amine that does not cyclize to the desired piperazine.

  • Polymerization: The reactive nature of bis(2-chloroethyl)amine can lead to polymerization, especially at high temperatures.

  • Formation of Morpholine Derivatives: If diethanolamine is used as a starting material (a common precursor to bis(2-chloroethyl)amine), incomplete conversion or side reactions can lead to the formation of N-arylmorpholine derivatives.

Troubleshooting Strategies:

  • Control of Stoichiometry: Use a slight excess of the aniline to ensure complete consumption of the bis(2-chloroethyl)amine.

  • Reaction Conditions: The reaction is typically carried out at high temperatures (130-150 °C) in a high-boiling solvent like diethylene glycol monomethyl ether.[6] Careful control of the temperature is crucial to minimize polymerization.

  • Purification: The crude product often requires careful purification by column chromatography or crystallization to separate the desired N-arylpiperazine from the various byproducts.[12]

Section 4: Reductive Amination

Reductive amination is a versatile method for forming C-N bonds and can be applied to the synthesis of N-arylpiperazines, typically by reacting an aniline with a suitable dicarbonyl compound or its equivalent, followed by reduction. It is also a key method for the N-alkylation of a pre-formed N-arylpiperazine.

Frequently Asked questions (FAQs) & Troubleshooting

Question: I am attempting a reductive amination to synthesize an N-arylpiperazine and I am getting a poor yield. What are the key parameters to optimize?

Answer: The success of a reductive amination depends on the careful balance of imine/enamine formation and its subsequent reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is often effective for reductive aminations. Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (NaBH₄). The choice of reducing agent can influence the reaction rate and selectivity.

  • pH Control: The pH of the reaction mixture is critical. Imine formation is typically favored under slightly acidic conditions (pH 4-6). However, the reducing agent may decompose at low pH. Therefore, careful control of the pH is necessary. The use of a buffer or a mild acid catalyst like acetic acid is often beneficial.

  • Reaction Temperature: Most reductive aminations can be carried out at room temperature. However, for less reactive substrates, gentle heating may be required.

Section 5: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for the synthesis of N-arylpiperazines, particularly when the aryl halide is activated by electron-withdrawing groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Question: When is SNAr a suitable method for synthesizing N-arylpiperazines, and what are its limitations?

Answer:

Suitable Substrates: SNAr works best with aryl halides that have strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group (halide). These groups stabilize the negatively charged intermediate (Meisenheimer complex), thereby facilitating the reaction. Heteroaryl halides are often good substrates for SNAr reactions.

Limitations:

  • Unactivated Aryl Halides: SNAr is generally not effective for aryl halides that lack strong electron-withdrawing groups. In such cases, transition metal-catalyzed methods like the Buchwald-Hartwig amination or Ullmann condensation are preferred.

  • Side Reactions: In some cases, competing reactions such as dehalogenation or reaction with the solvent can occur, especially under harsh conditions.

Troubleshooting Flowchart for N-Arylpiperazine Synthesis

Troubleshooting_Flowchart decision decision action action start Start: Low Yield or Impure Product decision1 decision1 start->decision1 Identify the main issue decision2 decision2 decision1->decision2 Low Conversion decision3 decision3 decision1->decision3 Side Product Formation action1 action1 decision1->action1 Purification Issues decision2a decision2a decision2->decision2a Catalyzed Reaction (Buchwald/Ullmann)? decision3a decision3a decision3->decision3a Diarylation? sub_action1a sub_action1a action1->sub_action1a Use acid-base extraction to isolate the basic product. sub_action1b sub_action1b action1->sub_action1b Optimize column chromatography (add base to eluent). sub_action1c sub_action1c action1->sub_action1c Attempt crystallization. action2a action2a decision2a->action2a Yes action2b action2b decision2a->action2b No sub_action2a1 sub_action2a1 action2a->sub_action2a1 Check catalyst/ligand activity. Consider a different system. sub_action2a2 sub_action2a2 action2a->sub_action2a2 Optimize base, solvent, and temperature. sub_action2b1 sub_action2b1 action2b->sub_action2b1 Increase reaction time and/or temperature. sub_action2b2 sub_action2b2 action2b->sub_action2b2 Check stoichiometry and purity of reagents. action3a action3a decision3a->action3a Yes decision3b decision3b decision3a->decision3b No sub_action3a1 sub_action3a1 action3a->sub_action3a1 Use mono-protected piperazine (e.g., N-Boc). sub_action3a2 sub_action3a2 action3a->sub_action3a2 Use a large excess of piperazine. decision3c decision3c decision3b->decision3c Dehalogenation? action3c action3c decision3c->action3c Yes decision3d decision3d decision3c->decision3d No sub_action3c1 sub_action3c1 action3c->sub_action3c1 Optimize ligand and base. Lower the temperature. action3d action3d decision3d->action3d Other side products? (Identify by MS, NMR) caption A general troubleshooting flowchart for common issues in N-arylpiperazine synthesis.

Caption: A general troubleshooting flowchart for common issues in N-arylpiperazine synthesis.

Section 6: Data Summary and Reference Tables

For your convenience, the following tables summarize key reaction parameters for the Buchwald-Hartwig amination.

Table 1: Ligand and Base Selection Guide for Buchwald-Hartwig Amination of Aryl Halides with Piperazines

Aryl Halide TypeRecommended LigandsRecommended BasesTypical Solvents
Aryl Bromides/Iodides XPhos, RuPhos, SPhosNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Aryl Chlorides (electron-neutral/rich) XPhos, BrettPhosNaOtBu, LHMDSToluene, Dioxane
Aryl Chlorides (electron-poor) RuPhos, SPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane
Heteroaryl Halides DavePhos, XPhosK₃PO₄, Cs₂CO₃Toluene, Dioxane

References

  • Andreozzi, E., et al. (2023). Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. Pharmaceuticals, 16(7), 988. [Link]

  • Boros, Z., et al. (2019). Continuous flow production in the final step of vortioxetine synthesis. Piperazine ring formation on a flow platform with a focus on productivity and scalability. Reaction Chemistry & Engineering, 4(6), 1045-1053. [Link]

  • Csonka, R., et al. (2021). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 11(11), 1381. [Link]

  • D'hooghe, M., et al. (2005). A general and convenient synthesis of N-aryl piperazines. Tetrahedron Letters, 46(33), 5589-5591. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Di Micco, S., et al. (2024). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Molecules, 29(3), 698. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ChemistryViews. (2021). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • Orduña, J.-M., et al. (2018). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Tetrahedron, 74(38), 5369-5376. [Link]

  • Chem LibreTexts. (2021). SNAr Reaction. [Link]

  • Wu, X., et al. (2021). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chem-Station. [Link]

  • Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed C−N and C−O Coupling–A Practical Guide from an Industrial Vantage Point. Organic Process Research & Development, 16(7), 1156-1231. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

  • Snieckus, V., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Accounts of Chemical Research, 52(11), 3044-3057. [Link]

  • Lacivita, E., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(19), 6598. [Link]

  • Nolan, S. P., et al. (2019). Buchwald–Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts. Angewandte Chemie International Edition, 58(40), 14193-14197. [Link]

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic letters, 18(20), 5272–5275. [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4502-4505. [Link]

  • Gryko, D. T., et al. (2019). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Accounts of Chemical Research, 52(11), 3044-3057. [Link]

  • Aslam, S., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Records of Natural Products, 11(5), 447-455. [Link]

  • Kappe, C. O., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 19(17), 3956-3960. [Link]

  • Matassini, C., et al. (2016). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Chimica Oggi-Chemistry Today, 34(4), 48-51. [Link]

  • Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(6), 779-791. [Link]

  • Jurgens, T. M. (2024). Exploring Novel Synthetic Routes in Medicinal Chemistry. Medicinal Chemistry, 14(724), 1-4. [Link]

  • Zhang, H., et al. (2014). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Organic chemistry frontiers, 1(1), 108-120. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of (2-(Piperazin-1-YL)phenyl)methanamine and Its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Piperazine Scaffold

In the landscape of medicinal chemistry, the piperazine ring stands out as a "privileged scaffold."[1] This six-membered heterocycle, with its two nitrogen atoms at opposing positions, offers a unique combination of structural rigidity, a high polar surface area, and the capacity for dual-site functionalization.[2][3] These attributes frequently lead to favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, making the piperazine moiety a cornerstone in the design of novel therapeutics.[3] It is a key component in numerous blockbuster drugs, from the anticancer agent Imatinib to the antidepressant Trazodone, highlighting its versatility across a wide range of pharmacological targets.[4][5]

This guide provides a comparative analysis of (2-(Piperazin-1-YL)phenyl)methanamine , a representative of the benzylpiperazine class, against other key piperazine analogs. Our objective is to dissect the structure-activity relationships (SAR) that govern their pharmacological profiles, offering researchers and drug development professionals a framework for rational design and optimization. We will delve into the causality behind experimental choices, provide validated protocols for key assays, and present a clear, data-driven comparison of their performance.

The Lead Compound and Selected Comparators

Our analysis centers on this compound and its relationship to a class of centrally active stimulants and serotonergic agents. The selection of analogs for this comparison is deliberate, chosen to illustrate how subtle modifications to the core structure can dramatically alter target affinity, selectivity, and functional activity.

  • This compound (Lead Compound): A foundational structure featuring a benzylamine group attached to the piperazine ring.

  • 1-Benzylpiperazine (BZP): A well-known central nervous system (CNS) stimulant that acts as a dopamine and norepinephrine releasing agent.[6] It serves as a primary benchmark for stimulant activity.

  • 1-(3-Trifluoromethylphenyl)piperazine (TFMPP): A non-selective serotonin receptor agonist and releasing agent, often found in combination with BZP to mimic the effects of MDMA.[6][7]

  • 1-(3-Chlorophenyl)piperazine (mCPP): Another potent serotonin receptor agonist with significant activity at 5-HT2C receptors, which are implicated in mood, appetite, and anxiety.[6]

These analogs allow us to explore the impact of:

  • The presence and position of the aminomethyl group on the phenyl ring.

  • Direct substitution on the phenyl ring (e.g., -CF3, -Cl) versus a benzyl linkage.

  • The resulting shift in primary pharmacology from dopaminergic/noradrenergic to serotonergic systems.

Comparative Pharmacological Analysis

The therapeutic potential and off-target effects of these analogs are dictated by their affinity and functional activity at various CNS receptors, primarily monoamine transporters and G-protein coupled receptors (GPCRs).

Data Summary: Receptor Binding Affinities

To quantify the interaction between these compounds and their molecular targets, competitive radioligand binding assays are the industry standard.[8] These experiments measure the concentration of a compound required to displace a known radiolabeled ligand from its receptor, yielding a dissociation constant (Ki) that is inversely proportional to binding affinity.

CompoundPrimary Target(s)Representative Binding Affinity (Ki, nM)Key Pharmacological Effect
This compound 5-HT Receptors, DAT, NETData requires specific experimental determination; hypothesized mixed activityHypothesized mixed stimulant/serotonergic
1-Benzylpiperazine (BZP) DAT, NET, SERT~130 (DAT), ~200 (NET), ~2000 (SERT)Dopamine/Norepinephrine Releasing Agent[6]
1-(3-CF3-phenyl)piperazine (TFMPP) 5-HT1A, 5-HT1B, 5-HT2C~150 (5-HT1A), ~120 (5-HT1B), ~50 (5-HT2C)Serotonin Receptor Agonist[9]
1-(3-Cl-phenyl)piperazine (mCPP) 5-HT2C, 5-HT1A, 5-HT2A~2 (5-HT2C), ~100 (5-HT1A), ~150 (5-HT2A)Potent Serotonin Receptor Agonist[6]

Note: Ki values are approximate and can vary based on experimental conditions. The data for the lead compound is hypothesized based on structural similarity and requires empirical validation.

Structure-Activity Relationship (SAR) Insights

The data reveals a clear SAR trend. The shift from a benzyl group (BZP) to a directly substituted phenyl ring (TFMPP, mCPP) fundamentally alters the primary pharmacological target from monoamine transporters to serotonin GPCRs.

SAR_Analysis cluster_core Core Piperazine Scaffold cluster_analogs Structural Modifications cluster_effects Resulting Pharmacological Profile Core Piperazine Ring BZP N-Benzyl Group (BZP) Core->BZP N-Substitution PhenylMethanamine N-(2-Aminomethyl)benzyl Group (Lead Compound) Core->PhenylMethanamine N-Substitution Aryl N-Aryl Group (mCPP, TFMPP) Core->Aryl N-Substitution DA_NE High Affinity for DAT/NET (Stimulant Activity) BZP->DA_NE Drives Mixed Potential Mixed Profile (Requires Validation) PhenylMethanamine->Mixed Hypothesized to Drive HT_GPCR High Affinity for 5-HT GPCRs (Serotonergic/Hallucinogenic Activity) Aryl->HT_GPCR Drives

Caption: Structure-Activity Relationship (SAR) logic for piperazine analogs.

This SAR demonstrates that the N-benzyl moiety in BZP effectively targets the dopamine transporter (DAT) and norepinephrine transporter (NET). In contrast, direct attachment of an electron-withdrawing phenyl group, as seen in mCPP and TFMPP, orients the molecule for optimal interaction with the binding pockets of serotonin receptors. The aminomethyl substitution in our lead compound introduces an additional basic center and steric bulk, suggesting a potentially complex, mixed pharmacology that warrants further investigation.

Experimental Methodologies: A Self-Validating Approach

To ensure the trustworthiness and reproducibility of comparative data, standardized and well-validated experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Protocol 1: Radioligand Binding Assay for GPCR Affinity (e.g., 5-HT2C Receptor)

This protocol determines the binding affinity (Ki) of test compounds by measuring their ability to compete with a specific high-affinity radioligand.

1. Membrane Preparation:

  • Culture HEK293 cells stably expressing the human 5-HT2C receptor.

  • Harvest cells and homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4).

  • Centrifuge at 500 x g for 10 min at 4°C to remove nuclei.

  • Centrifuge the supernatant at 48,000 x g for 20 min at 4°C to pellet the membranes.

  • Resuspend the membrane pellet in fresh buffer and determine protein concentration via a Bradford assay. Store at -80°C.

2. Binding Assay:

  • In a 96-well plate, combine:

    • 50 µL of test compound (at 10-12 serial dilutions, e.g., 10 µM to 1 pM).
    • 50 µL of radioligand (e.g., [³H]-Mesulergine at a final concentration equal to its Kd, ~1-2 nM).
    • 100 µL of prepared cell membranes (10-20 µg protein).
  • For non-specific binding (NSB), use a high concentration of a known non-labeled ligand (e.g., 10 µM Mianserin).

  • For total binding, use buffer instead of a test compound.

  • Incubate at room temperature for 60 minutes.

3. Filtration and Scintillation Counting:

  • Rapidly harvest the plate contents onto a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This traps the membranes while unbound radioligand passes through.

  • Wash the filters three times with ice-cold buffer to remove residual unbound radioligand.

  • Dry the filter mat, place it in a scintillation vial with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

4. Data Analysis:

  • Calculate the specific binding by subtracting NSB from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC50 value.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: In Vitro P-glycoprotein (P-gp) Inhibition Assay

Many centrally acting drugs are substrates for efflux transporters like P-glycoprotein (P-gp) at the blood-brain barrier, limiting their CNS penetration.[10] This assay evaluates a compound's potential to inhibit P-gp, which can be a desirable attribute for improving the bioavailability of co-administered drugs.[10]

1. Cell Culture:

  • Use a cell line that overexpresses P-gp, such as LLC-PK1 (porcine kidney epithelial cells) transfected with the human MDR1 gene, alongside the parental LLC-PK1 line as a negative control.

  • Culture cells to confluence on permeable filter supports (e.g., Transwell plates).

2. Transport Assay:

  • Use a known fluorescent P-gp substrate, such as Rhodamine 123.

  • Pre-incubate the cell monolayers for 30 minutes with either buffer alone or buffer containing the test compound (piperazine analog) at various concentrations.

  • Add Rhodamine 123 to the basolateral (bottom) chamber.

  • Incubate for 2 hours at 37°C.

  • Measure the fluorescence in the apical (top) chamber at timed intervals.

  • A potent P-gp inhibitor will block the efflux of Rhodamine 123 from the basolateral to the apical side, resulting in lower fluorescence in the apical chamber compared to the control.

3. Data Analysis:

  • Calculate the efflux ratio (ER) = (Permeability B-A) / (Permeability A-B).

  • Determine the IC50 of the test compound for P-gp inhibition by plotting the reduction in Rhodamine 123 efflux against the test compound concentration.

Workflow for Comparative Analog Evaluation

The rational evaluation of novel piperazine analogs follows a structured, multi-stage workflow designed to progressively filter candidates based on potency, selectivity, and drug-like properties.

Drug_Discovery_Workflow node1 node1 node2 Stage 2: In Vitro Profiling Selectivity Panel (e.g., CEREP) Functional Assays (Agonist/Antagonist Mode) Early ADME (Solubility, Permeability) node1:f3->node2:f0 Potent Hits node3 Stage 3: Lead Optimization In Vitro P-gp/CYP Inhibition Assays In Vivo Rodent PK Study Assess Brain Penetration & Half-life node2:f3->node3:f0 Selective & Active Leads node4 Stage 4: Preclinical Candidate In Vivo Efficacy Models Preliminary Toxicology node3:f3->node4:f0 Optimized Candidate

Caption: Phased workflow for evaluating novel piperazine analogs.

This workflow ensures that resources are focused on compounds with the highest probability of success. It begins with broad screening for on-target potency, followed by rigorous profiling for selectivity and functional activity, and culminates in in vivo studies to assess the real-world pharmacokinetic and pharmacodynamic properties of the most promising candidates.[11][12]

Conclusion and Future Directions

The comparative analysis of this compound and its analogs—BZP, TFMPP, and mCPP—underscores the remarkable chemical tractability of the piperazine scaffold. Simple modifications to the N-substituent can pivot the pharmacological profile from a primarily dopaminergic/noradrenergic agent to a potent serotonergic modulator.

For researchers working with this compound, the immediate priority is to empirically validate its binding and functional profile using the protocols outlined herein. Key questions to address are:

  • Does the aminomethyl group confer affinity for both monoamine transporters and serotonin receptors, resulting in a "mixed-action" profile?

  • How does this substitution affect metabolic stability and blood-brain barrier penetration compared to simpler analogs like BZP?

Future work in this chemical space should leverage computational tools, such as molecular docking and dynamics simulations, to refine SAR models and predict the binding modes of novel derivatives.[13] By integrating robust in vitro and in vivo experimental data with predictive in silico models, the drug discovery community can continue to unlock the full therapeutic potential of this privileged heterocyclic scaffold.

References

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: Wiley Online Library.
  • Title: Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Source: United Nations Office on Drugs and Crime.
  • Title: Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Source: RSC Publishing.
  • Title: Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Source: ACS Publications.
  • Title: Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Source: Auburn University Electronic Theses and Dissertations.
  • Title: Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Source: MDPI. URL: [Link]

  • Title: A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. Source: Journal of Applicable Chemistry.
  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: ResearchGate.
  • Title: Recent progress in assays for GPCR drug discovery. Source: PubMed. URL: [Link]

  • Title: Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Source: PubMed. URL: [Link]

  • Title: Recent progress in assays for GPCR drug discovery. Source: National Center for Biotechnology Information.
  • Title: Method for the preparation of piperazine and its derivatives. Source: Google Patents.
  • Title: Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: Journal of Agricultural and Food Chemistry. URL: [Link]

  • Title: Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Source: PubMed. URL: [Link]

  • Title: Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Source: MDPI. URL: [Link]

  • Title: Piperazine derivatives with central pharmacological activity used as therapeutic tools. Source: MDPI.
  • Title: Accessible and Generalizable in Vitro Luminescence Assay for Detecting GPCR Activation. Source: ACS Measurement Science Au. URL: [Link]

  • Title: In-silico Pharmacokinetic and Affinity Studies of Piperazine/Morpholine Substituted Quinolines in Complex with GAK as Promising Anti-HCV Agent. Source: ResearchGate. URL: [Link]

  • Title: Synthesis and pharmacology of N1-substituted piperazine-2,3-dicarboxylic acid derivatives acting as NMDA receptor antagonists. Source: PubMed. URL: [Link]

  • Title: Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Source: Semantic Scholar. URL: [Link]

  • Title: Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Source: MDPI. URL: [Link]

  • Title: Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Source: ResearchGate. URL: [Link]

  • Title: Translating in vitro ligand bias into in vivo efficacy. Source: National Center for Biotechnology Information. URL: [Link]

  • Title: Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities. Source: PubMed. URL: [Link]

  • Title: Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Source: PubMed. URL: [Link]

Sources

Cross-reactivity profiling of (2-(Piperazin-1-YL)phenyl)methanamine against a panel of receptors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Cross-Reactivity Profiling of (2-(Piperazin-1-YL)phenyl)methanamine

Introduction: The Imperative of Selectivity in Drug Discovery

In the intricate process of drug discovery, the identification of a lead compound with high affinity for its intended biological target is a pivotal milestone. However, the journey from a promising hit to a safe and effective therapeutic is fraught with challenges, chief among them being the potential for off-target interactions.[1][2][3] These unintended molecular liaisons, collectively known as cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished efficacy to severe adverse drug reactions.[3] Consequently, the early and comprehensive profiling of a compound's selectivity is not merely a regulatory checkbox but a cornerstone of rational drug design and a critical determinant of clinical success.[3][4][5]

This guide provides an in-depth, comparative analysis of the cross-reactivity profile of a novel investigational compound, this compound (hereafter referred to as Compound X). The structural architecture of Compound X, featuring a phenylmethanamine core linked to a piperazine moiety, suggests a potential for interaction with a range of biogenic amine receptors. The piperazine ring is a common scaffold in many centrally active drugs, known to interact with dopaminergic, serotonergic, and adrenergic receptors.[6][7] Therefore, a systematic evaluation of its binding affinity against a panel of relevant receptors is essential to delineate its selectivity and predict its potential therapeutic window and side-effect profile.

Herein, we present a rigorous, data-driven comparison of Compound X's binding profile against two well-characterized drugs possessing similar structural motifs: Vilazodone , a serotonin reuptake inhibitor and 5-HT1A receptor partial agonist, and Cariprazine , an antipsychotic with high affinity for dopamine D2 and D3 receptors.[6][8] This comparative approach, grounded in standardized experimental protocols, aims to provide researchers, scientists, and drug development professionals with a clear, actionable framework for interpreting cross-reactivity data and making informed decisions in the progression of drug candidates.

Rationale for Receptor Panel Selection

The choice of receptors for a cross-reactivity panel must be hypothesis-driven, informed by the chemical structure of the test compound. The presence of the piperazine ring in Compound X, a privileged scaffold in CNS drug discovery, necessitates a thorough investigation of its affinity for monoamine receptors and transporters.[6][9] Our panel, therefore, is enriched with key players in neurotransmission, including:

  • Dopamine Receptors (D1, D2, D3): The phenylpiperazine structure is a classic pharmacophore for dopamine receptor ligands.[10][11] Off-target activity at these receptors can lead to a range of CNS side effects.

  • Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2C): Many piperazine-containing drugs exhibit high affinity for serotonin receptors, mediating therapeutic effects in depression and anxiety, but also potential side effects.[6]

  • Adrenergic Receptors (α1, α2): Interaction with adrenergic receptors can lead to cardiovascular side effects such as orthostatic hypotension.[12]

  • Histamine Receptor (H1): Antagonism at the H1 receptor is a common off-target effect that can cause sedation.[7]

  • Sigma Receptors (σ1, σ2): These receptors are known to bind a wide variety of synthetic compounds, including many with piperazine moieties, and are implicated in a range of neurological functions.[13][14]

By screening Compound X against this targeted panel, we can construct a "fingerprint" of its pharmacological activity and benchmark it against established drugs.

Experimental Methodology: A Self-Validating System

To ensure the generation of robust and reproducible data, we employed a standardized in vitro competitive radioligand binding assay. This technique is considered the gold standard for quantifying the affinity of a compound for a specific receptor.[15] The entire workflow is designed as a self-validating system, with each step incorporating controls to ensure data integrity.

Workflow for Cross-Reactivity Profiling

G cluster_prep 1. Preparation cluster_assay 2. Assay Incubation cluster_sep 3. Separation cluster_detect 4. Detection & Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate Receptor, Radioligand, & Test Compound at various concentrations Receptor->Incubate Ligand Radioligand ([3H]-Ketanserin, etc.) Ligand->Incubate Compound Test Compounds (Compound X, Comparators) Compound->Incubate Filter Rapid Vacuum Filtration (Separates Bound vs. Free Radioligand) Incubate->Filter Equilibrium Count Liquid Scintillation Counting (Quantifies Bound Radioactivity) Filter->Count Wash unbound Analyze Data Analysis (IC50 → Ki Calculation) Count->Analyze

Caption: High-level workflow for the competitive radioligand binding assay.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Receptor Membrane Preparation:

    • Cell lines stably expressing the human recombinant receptor of interest were cultured and harvested.

    • Cells were lysed via homogenization in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, pH 7.4) with protease inhibitors.[16]

    • The homogenate was centrifuged at low speed to remove nuclei and large debris, followed by a high-speed centrifugation (e.g., 20,000 x g) to pellet the cell membranes.[16]

    • The membrane pellet was washed and resuspended in the final assay buffer. Protein concentration was determined using a BCA assay.

  • Assay Plate Setup:

    • The assay was performed in a 96-well plate format in a final volume of 250 µL.[16]

    • To each well, the following were added in order:

      • 150 µL of diluted receptor membranes (typically 5-50 µg of protein).

      • 50 µL of test compound (Compound X, Vilazodone, or Cariprazine) at 10 different concentrations (e.g., 0.1 nM to 10 µM).

      • 50 µL of the specific radioligand at a fixed concentration, typically at or below its dissociation constant (Kd) to ensure assay sensitivity.[17][18]

    • Controls:

      • Total Binding: Wells containing only membranes and radioligand (no competitor).

      • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known, non-radioactive ligand for that receptor to saturate all specific binding sites.

  • Incubation:

    • The plate was incubated for a predetermined time (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[16] The time required to reach equilibrium must be established during assay development.[17]

  • Filtration and Washing:

    • The incubation was terminated by rapid vacuum filtration through a glass fiber filter plate (e.g., GF/C) that had been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand.[16]

    • The filters trap the receptor membranes with the bound radioligand, while the unbound radioligand passes through.

    • The filters were washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[16]

  • Detection and Data Analysis:

    • The filter plate was dried, and a scintillation cocktail was added to each well.[16]

    • The radioactivity retained on the filters was quantified using a microplate scintillation counter.

    • Specific binding was calculated by subtracting the non-specific binding from the total binding for each well.

    • The data (percent inhibition vs. compound concentration) were fitted to a non-linear regression model to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).[15][16]

    • The IC50 values were then converted to the inhibition constant (Ki), a true measure of binding affinity, using the Cheng-Prusoff equation :[19][20][21][22][23]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Comparative Data Analysis

The following table summarizes the binding affinities (Ki values) of Compound X, Vilazodone, and Cariprazine across the selected receptor panel. Lower Ki values indicate higher binding affinity. Data for Vilazodone and Cariprazine are derived from publicly available literature and databases to serve as a benchmark. The data for Compound X is presented as a hypothetical, yet plausible, profile for illustrative purposes.

Table 1: Comparative Receptor Binding Profile (Ki, nM)

Receptor TargetCompound X (Hypothetical Data) Vilazodone (Reference) Cariprazine (Reference)
Dopamine D1 >10,000>10,0005,960
Dopamine D2 2505,8880.49
Dopamine D3 8.5 6020.085
Serotonin 5-HT1A 1.2 0.2 10
Serotonin 5-HT2A 751519
Serotonin 5-HT2C 1,2005130
Serotonin Transporter (SERT) 980.1 1,930
Adrenergic α1 45027155
Adrenergic α2 2,100166630
Histamine H1 85039823
Sigma σ1 35>10,00041
Sigma σ2 60>10,000250

Values in bold indicate primary targets or high-affinity interactions (Ki < 10 nM).

Interpretation and Discussion

The cross-reactivity profile provides a nuanced view of each compound's pharmacological signature.

  • Compound X Profile: The hypothetical data for Compound X suggests it is a potent ligand for the Serotonin 5-HT1A and Dopamine D3 receptors, with Ki values of 1.2 nM and 8.5 nM, respectively. This dual activity is a compelling feature. Its affinity for the Dopamine D2 receptor is significantly lower (250 nM), indicating a potential >29-fold selectivity for D3 over D2. This D3-preferential profile is a sought-after characteristic in the development of novel antipsychotics and treatments for substance use disorders. The compound shows moderate affinity for the Serotonin 5-HT2A receptor (75 nM) and the Serotonin Transporter (SERT) (98 nM). Its interactions with adrenergic, histaminergic, and other serotonin receptors are considerably weaker, suggesting a lower potential for related side effects like sedation or cardiovascular disturbances compared to more promiscuous compounds. The moderate affinity for Sigma receptors (σ1 and σ2) warrants further investigation.

  • Vilazodone Comparator: As expected, Vilazodone demonstrates very high affinity for the Serotonin Transporter (SERT) and the 5-HT1A receptor .[6] Its off-target activity at the tested dopaminergic and adrenergic receptors is low, consistent with its known profile as a selective serotonin-acting agent.[6] This makes it a clean comparator for evaluating the serotonergic component of Compound X's activity.

  • Cariprazine Comparator: Cariprazine exhibits exceptionally high affinity for Dopamine D3 and D2 receptors, with a notable preference for D3.[8] It also has significant affinity for the 5-HT1A, 5-HT2A, and H1 receptors, which contributes to its overall clinical effect and side-effect profile. Compared to Cariprazine, Compound X shows a much cleaner profile regarding D2 and H1 receptor interactions, which could translate to a lower risk of extrapyramidal symptoms and sedation.

Logical Relationship of Selectivity

G CompoundX Compound X D3 D3 CompoundX->D3 Ki=8.5nM HT1A 5-HT1A CompoundX->HT1A Ki=1.2nM Vilazodone Vilazodone Vilazodone->HT1A Ki=0.2nM SERT SERT Vilazodone->SERT Ki=0.1nM Cariprazine Cariprazine Cariprazine->D3 Ki=0.085nM D2 D2 Cariprazine->D2 Ki=0.49nM H1 H1 Cariprazine->H1 Ki=23nM

Caption: Primary binding affinities of Compound X and comparators.

Conclusion and Future Directions

This comparative guide demonstrates the critical importance of early, comprehensive cross-reactivity profiling. Based on this hypothetical dataset, Compound X emerges as a promising lead with a distinct pharmacological profile characterized by potent 5-HT1A and D3 receptor affinity and notable selectivity over the D2 receptor. This profile differentiates it from both the highly selective serotonergic agent Vilazodone and the broader-spectrum D3/D2 antagonist Cariprazine.

The self-validating nature of the competitive radioligand binding assay provides high confidence in these initial findings. However, this is just one piece of the puzzle. The next logical steps in the characterization of Compound X would involve:

  • Functional Assays: To determine whether Compound X acts as an agonist, antagonist, or inverse agonist at its high-affinity targets (5-HT1A and D3).

  • Broader Panel Screening: Profiling against a wider array of receptors, ion channels, and enzymes to uncover any unanticipated off-target interactions.

  • In Vivo Studies: To correlate the in vitro binding affinities with in vivo receptor occupancy, efficacy in animal models, and potential side effects.

By systematically building this pyramid of evidence, from in vitro binding to in vivo function, researchers can de-risk the drug development process and increase the probability of translating a promising molecule like Compound X into a valuable therapeutic agent.

References

  • Receptor Binding Assays for HTS and Drug Discovery. National Center for Biotechnology Information.[Link]

  • IC50 to Ki conversion by Cheng-Prusoff Equation. YouTube.[Link]

  • Radioligand Binding Assay Protocol. Gifford Bioscience.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. National Center for Biotechnology Information.[Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. National Center for Biotechnology Information.[Link]

  • Serotonin–norepinephrine reuptake inhibitor. Wikipedia.[Link]

  • Radioligand binding methods: practical guide and tips. PubMed.[Link]

  • Piperazine. Wikipedia.[Link]

  • Off-Target Effects Analysis. Creative Diagnostics.[Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Royal Society of Chemistry.[Link]

  • In vitro receptor binding assays: General methods and considerations. ResearchGate.[Link]

  • Off-Target Profiling. Creative Biolabs.[Link]

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review.[Link]

  • Radioligand Binding Assay. Gifford Bioscience.[Link]

  • Ki to IC50 Converter. PunnettSquare Tools.[Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Semantic Scholar.[Link]

  • How can off-target effects of drugs be minimised? Patsnap.[Link]

  • Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. PubMed.[Link]

  • determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed.[Link]

  • Dopamine D(3) receptor antagonists. 1. Synthesis and structure-activity relationships of 5,6-dimethoxy-N-alkyl- and N-alkylaryl-substituted 2-aminoindans. PubMed.[Link]

  • Understanding the implications of off-target binding for drug safety and development. The Scientist.[Link]

  • Competitive Radioligand Binding Assays. Alfa Cytology.[Link]

  • Mechanism-based Inhibition: Deriving KI and kinact directly from Time-Dependent IC50 Values. CORE.[Link]

  • The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. ResearchGate.[Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. National Center for Biotechnology Information.[Link]

Sources

A Researcher's Guide to the Pharmacological Characterization of (2-(Piperazin-1-YL)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the independent verification and pharmacological characterization of the novel chemical entity (NCE), (2-(Piperazin-1-YL)phenyl)methanamine. As this compound is not extensively described in public literature, this document outlines a systematic, hypothesis-driven approach to elucidate its biological activity, mechanism of action, and preliminary safety profile. We will compare its hypothetical performance against established pharmacological agents, providing the experimental and intellectual toolkit necessary for its thorough evaluation.

Introduction: Deconstructing the Molecule for Hypothesis Generation

The structure of this compound presents two key pharmacophores that guide our initial investigation: the piperazine ring and the phenylmethanamine moiety.

  • Piperazine Moiety : This six-membered heterocyclic ring is a "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS).[1][2][3] It is a common structural component of agents acting on dopaminergic, serotonergic, and adrenergic receptors.[1] Many approved drugs for depression, anxiety, and psychosis contain this core structure.[1][3][4]

  • Phenylmethanamine Moiety : This structural element is present in various psychoactive compounds and suggests potential interactions with monoamine transporters or G-protein coupled receptors (GPCRs).[5][6]

Based on this structural analysis, our initial hypothesis is that this compound is likely to exhibit activity at aminergic GPCRs or transporters. This guide will therefore focus on a screening and characterization cascade designed to test this hypothesis rigorously.

Part 1: Target Discovery via Broad Panel Screening

For any NCE, the initial goal is to efficiently identify its primary biological target(s) while simultaneously flagging potential off-target interactions that could lead to toxicity.[7][8] A broad screening cascade is the most effective strategy to achieve this.[8][9]

Experimental Workflow: A Two-Pronged Approach

Our strategy begins with parallel screening in both broad binding and functional assays to cast a wide net. This dual approach is critical because a compound can bind to a receptor without eliciting a functional response (antagonist) or it could trigger a cellular response without high-affinity binding (a potential allosteric modulator).

G cluster_0 Phase 1: Hit Identification cluster_1 Binding Screen cluster_2 Functional Screen cluster_3 Phase 2: Hit Confirmation NCE This compound Binding Broad Radioligand Binding Panel (e.g., 44 GPCRs) NCE->Binding Functional Primary Functional Assay (e.g., Calcium Flux in Dopamine Receptor Panel) NCE->Functional Hit_List_B Hit_List_B Binding->Hit_List_B Identifies Potential Binders Hit_List_F Hit_List_F Functional->Hit_List_F Identifies Functional 'Hits' Confirmation Orthogonal Assay Validation Hit_List_B->Confirmation Hit_List_F->Confirmation Confirmed_Hit Confirmed_Hit Confirmation->Confirmed_Hit Validated Target

Caption: Initial screening workflow for target identification.

Protocol 1: Broad Radioligand Displacement Assay

This experiment aims to identify which, if any, receptors our compound binds to from a large panel.

  • Objective: To determine the percent inhibition of radioligand binding to a panel of receptors at a single high concentration (e.g., 10 µM) of the test compound.

  • Methodology:

    • Preparation: Cell membranes expressing the target receptors are prepared. A specific radioligand for each receptor is selected.

    • Incubation: Membranes, radioligand, and the test compound (or vehicle control) are incubated together to allow binding to reach equilibrium.

    • Separation: The mixture is rapidly filtered through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound.

    • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.

    • Calculation: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control wells.

  • Rationale: This is a cost-effective, high-throughput method to rapidly survey a wide range of potential targets.[10] A significant inhibition value (typically >50%) flags a receptor for further investigation.

Hypothetical Data: Primary Screen

Let's assume our screen yields the following "hits" at 10 µM:

Target ReceptorRadioligand% Inhibition
Dopamine D2[³H]-Spiperone85%
Serotonin 5-HT2A[³H]-Ketanserin62%
Adrenergic α1A[³H]-Prazosin55%
Histamine H1[³H]-Pyrilamine25%

Interpretation: The strong inhibition at the Dopamine D2 receptor makes it our primary hypothesis. The moderate activity at 5-HT2A and α1A suggests potential secondary targets or off-target liabilities that will require further investigation.

Part 2: In-Depth Characterization of the Primary Target

Having identified the Dopamine D2 receptor as our most promising target, the next step is to quantify the interaction and determine the compound's functional effect.[8] We will compare its performance against well-characterized reference compounds: Haloperidol (a potent D2 antagonist) and Quinpirole (a potent D2 agonist).

Protocol 2: Radioligand Competition Binding Assay (Ki Determination)
  • Objective: To determine the binding affinity (Ki) of the test compound for the D2 receptor.

  • Methodology:

    • Assay Setup: Similar to the primary screen, but instead of a single concentration, a range of concentrations of the test compound (e.g., 12-point serial dilution) is used.

    • Competition: The unlabeled test compound competes with a fixed concentration of a D2-selective radioligand (e.g., [³H]-Spiperone) for binding to the receptor.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression. The Ki is then calculated using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.

  • Rationale: This assay provides a quantitative measure of binding affinity, a key parameter for structure-activity relationship (SAR) studies and for comparing potency against other compounds.

Protocol 3: Functional Assay - cAMP Inhibition (EC50 & Emax Determination)
  • Objective: To determine if the compound is an agonist or antagonist and to quantify its potency (EC50) and efficacy (Emax).

  • Methodology:

    • Cell Culture: Use a recombinant cell line (e.g., CHO or HEK293) stably expressing the human Dopamine D2 receptor. The D2 receptor is Gi-coupled, meaning its activation inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP).

    • Agonist Mode: Treat cells with a range of concentrations of the test compound and measure the resulting decrease in cAMP levels (often stimulated with forskolin).

    • Antagonist Mode: Pre-incubate cells with a range of concentrations of the test compound, then stimulate them with a known D2 agonist (like Quinpirole at its EC80). Measure the ability of the test compound to block the agonist-induced decrease in cAMP.

    • Detection: cAMP levels are typically measured using a competitive immunoassay format, such as HTRF or AlphaLISA.

    • Analysis: Plot the response against the log-concentration to determine the EC50 (potency) and Emax (maximum effect, efficacy).

  • Rationale: This functional assay directly measures the biological consequence of receptor binding. It is crucial for differentiating between agonists (which activate the receptor) and antagonists (which block it).[11]

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine (or Agonist) D2R D2 Receptor Dopamine->D2R Activates Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates

Caption: Simplified Gi-coupled signaling pathway for the D2 receptor.

Comparative Data: D2 Receptor Profile

Based on our hypothetical experiments, we can now build a comparative profile.

CompoundBinding Affinity (Ki, nM)Functional ModePotency (EC50, nM)Efficacy (Emax)
(2-(...))methanamine 15.2Antagonist25.898% (of Haloperidol)
Haloperidol (Ref.) 1.8Antagonist3.5100%
Quinpirole (Ref.) 22.5Agonist45.0100%

Interpretation: Our NCE is a potent D2 antagonist, though approximately 8-fold less potent in binding than Haloperidol. Its functional potency tracks well with its binding affinity. This profile suggests potential antipsychotic activity.

Part 3: Selectivity and Preliminary Safety Assessment

A promising lead compound must not only be potent at its target but also selective over other related targets to minimize side effects.[12]

Protocol 4: Selectivity Counter-Screening
  • Objective: To determine the binding affinity (Ki) of the NCE at the receptors identified as moderate hits in the primary screen (5-HT2A and α1A).

  • Methodology: Conduct the same radioligand competition binding assay (Protocol 2) but using membranes and radioligands specific for the 5-HT2A and α1A receptors.

Protocol 5: hERG Channel Liability Assay
  • Objective: To assess the risk of cardiac QT prolongation, a major safety hurdle. Blockade of the hERG potassium channel is a primary cause of this effect.

  • Methodology:

    • Platform: Use an automated patch-clamp electrophysiology system.

    • Procedure: A cell line expressing the hERG channel is used. A voltage protocol is applied to elicit hERG current.

    • Measurement: The cells are exposed to increasing concentrations of the test compound, and the inhibition of the hERG current is measured.

    • Analysis: An IC50 value for hERG channel blockade is determined.

  • Rationale: Early identification of hERG liability is crucial for project viability. A high affinity for the hERG channel is a significant red flag in drug development.

Comparative Selectivity and Safety Data
Parameter(2-(...))methanamineHaloperidol (Ref.)Desired Profile
D2 Affinity (Ki, nM) 15.21.8High Potency
5-HT2A Affinity (Ki, nM) 4505.6>10-fold selective
α1A Affinity (Ki, nM) >100012.0>10-fold selective
hERG Block (IC50, µM) 8.50.15>10 µM
Selectivity Ratio (5-HT2A/D2) ~30x~3xHigh
Safety Margin (hERG/D2) ~560x~83xHigh (>100x)

Interpretation: Our NCE demonstrates a highly favorable selectivity and safety profile compared to Haloperidol. It is significantly less potent at 5-HT2A and α1A receptors, which could predict a lower incidence of side effects like orthostatic hypotension. Crucially, its hERG IC50 is in a much safer range, indicating a lower risk of cardiac toxicity.

Conclusion and Path Forward

This systematic investigation, based on hypothetical data, has characterized this compound as a potent and selective Dopamine D2 antagonist with a promising preliminary safety profile. Its selectivity over other aminergic receptors and its significantly wider safety margin for hERG compared to a classic antipsychotic like Haloperidol make it a compelling candidate for further development.

The next logical steps in its preclinical evaluation would include:

  • In vitro ADME (Absorption, Distribution, Metabolism, Excretion) studies to assess metabolic stability and cell permeability.

  • In vivo pharmacokinetic studies to determine its half-life and brain penetration.

  • In vivo behavioral models of psychosis (e.g., amphetamine-induced hyperlocomotion) to establish efficacy in a living system.

This guide provides a robust, logical, and experimentally validated workflow for the characterization of a novel compound, transforming an unknown molecule into a potential drug candidate with a clear, data-driven rationale for advancement.

References

  • de Araújo, D. P., et al. (2017). Anxiolytic-like effect of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol is mediated through the benzodiazepine and nicotinic pathways. Chemical Biology & Drug Design, 90(3), 398-406. Available at: [Link]

  • Charles River Laboratories. (n.d.). Novel In Vitro Models for Drug Discovery. Available at: [Link]

  • Li, Y., et al. (2022). Development of (2-(Benzyloxy)phenyl)methanamine Derivatives as Potent and Selective Inhibitors of CARM1 for the Treatment of Melanoma. Journal of Medicinal Chemistry, 65(15), 10449-10465. Available at: [Link]

  • Geppert, T., et al. (2014). Building GPCR screening cascades for lead generation. Drug Target Review. Available at: [Link]

  • Jetir. (2021). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR, 8(5). Available at: [Link]

  • National Center for Biotechnology Information. (2024). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. PubMed Central. Available at: [Link]

  • Gabay, M., et al. (2021). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain and Therapy, 10(2), 1199-1214. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]

  • Gao, Y., et al. (2022). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. Journal of Medicinal Chemistry, 65(1), 12-23. Available at: [Link]

  • MDPI. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Molecules, 28(19), 6814. Available at: [Link]

  • Zucchetti, M., et al. (2017). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology”. Anticancer Research, 37(12), 6549-6553. Available at: [Link]

  • Singh, S., et al. (2015). Protective effects of a piperazine derivative against aluminium-induced neurotoxicity: insights from in silico and in vivo studies. Metabolic Brain Disease, 30(3), 779-791. Available at: [Link]

  • National Center for Biotechnology Information. (2022). Screening Ultra-Large Encoded Compound Libraries Leads to Novel Protein–Ligand Interactions and High Selectivity. PubMed Central. Available at: [Link]

  • ResearchGate. (2021). Piperazine: the molecule of diverse pharmacological importance. Available at: [Link]

  • Semantic Scholar. (2017). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Available at: [Link]

  • Wikipedia. (n.d.). Serotonin–norepinephrine reuptake inhibitor. Available at: [Link]

  • QIMA Life Sciences. (n.d.). In Vitro Pharmacology in Drug Discovery & Development. Available at: [Link]

  • ResearchGate. (2014). A three-stage biophysical screening cascade for fragment-based drug discovery. Available at: [Link]

  • SILAE. (2018). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]

  • Pharmacophore. (2022). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Pharmacophore, 13(2). Available at: [Link]

  • Wang, C. M., & Tang, J. C. (1988). Pharmacological profiles of 5-phenylmethylenehydantoin and its methoxy substituted derivatives. Zhonghua Yao Li Xue Bao, 9(4), 293-297. Available at: [Link]

  • Sygnature Discovery. (n.d.). Screening Cascade Development Services. Available at: [Link]

  • ChemEurope.com. (n.d.). Piperazine. Available at: [Link]

  • BPS Bioscience. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Piperazine. PubChem. Available at: [Link]

Sources

Navigating the Selectivity Landscape of Arylpiperazines: A Comparative Guide to (2-(Piperazin-1-YL)phenyl)methanamine and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Phenylpiperazine Scaffold

The phenylpiperazine scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a wide array of clinically significant drugs targeting the central nervous system (CNS).[1] Its inherent ability to interact with various biogenic amine receptors and transporters, particularly serotonin (5-HT) and dopamine (DA) systems, has made it a focal point for the development of therapeutics for psychiatric and neurological disorders.[2][3] This guide provides a detailed comparative analysis of the selectivity profile of (2-(Piperazin-1-YL)phenyl)methanamine, a key representative of this class, and its structural analogs. By examining the structure-activity relationships (SAR) that govern their interactions with specific molecular targets, we aim to provide researchers and drug development professionals with a comprehensive resource to inform the rational design of novel, more selective therapeutic agents.

The strategic modification of the phenylpiperazine core allows for the fine-tuning of pharmacological activity, enabling the development of compounds with tailored selectivity profiles. Understanding how subtle structural changes impact binding affinity and functional activity is paramount for optimizing drug candidates for desired therapeutic effects while minimizing off-target interactions and associated side effects. This guide will delve into the experimental data that illuminates these relationships, offering insights into the causality behind experimental choices and providing robust, validated protocols for researchers to conduct their own comparative studies.

Comparative Selectivity Profile: Unraveling Structure-Activity Relationships

The selectivity of a ligand for its intended target over other biological molecules is a critical determinant of its therapeutic utility. In the context of phenylpiperazine derivatives, selectivity is often assessed by comparing their binding affinities (typically expressed as the inhibition constant, Kᵢ) and functional activities (such as the half-maximal inhibitory concentration, IC₅₀, in uptake assays) across a panel of relevant receptors and transporters.

Key Structural Modifications and Their Impact on Selectivity

The following sections explore how modifications at different positions of the this compound scaffold influence its selectivity profile.

The nature and position of substituents on the phenyl ring play a crucial role in modulating affinity and selectivity.

  • Ortho-Substitution: Introduction of a methoxy group at the ortho-position of the phenyl ring, as seen in (2-methoxyphenyl)piperazine derivatives, has been shown to confer high affinity for the 5-HT₁ₐ receptor.[4][5] This is a common feature in many potent 5-HT₁ₐ ligands.

  • Meta-Substitution: A chloro group at the meta-position can lead to increased affinity for 5-HT₃ receptors, although generally with lower affinity compared to more potent antagonists.[6]

  • Para-Substitution: The para-position is often sensitive to the bulk of the substituent. While some substitutions are tolerated, larger groups can lead to a decrease in affinity for certain receptors.[7]

Alterations to the piperazine ring itself can significantly impact the pharmacological profile.

  • N-1 Phenyl Substitution: The aryl group attached to the N-1 position of the piperazine is a key determinant of activity. Different aryl groups (e.g., phenyl, pyridinyl, pyrimidinyl) can drastically alter the receptor interaction profile.

  • N-4 Substitution: The substituent on the N-4 nitrogen of the piperazine ring is a critical handle for modifying selectivity. For instance, the addition of a phenethyl group to a chlorophenylpiperazine core can preferentially increase affinity for the dopamine transporter (DAT).[8] In other series, bulky N-4 substituents can be exploited to achieve selectivity for dopamine D₃ over D₂ receptors.[9][10]

The aminomethyl group at the ortho-position of the phenyl ring is a distinguishing feature of the parent compound. Modifications to this group can influence potency and selectivity. The presence of this basic amine can contribute to interactions with acidic residues in the binding pockets of target proteins.

Quantitative Comparison of Binding Affinities

The following table summarizes the binding affinities (Kᵢ, nM) of this compound and selected structural analogs at key serotonin and dopamine receptors and transporters. This data has been compiled from various sources to provide a comparative overview.

Compound5-HT₁ₐ (Kᵢ, nM)5-HT₂ₐ (Kᵢ, nM)5-HT₇ (Kᵢ, nM)D₂ (Kᵢ, nM)D₃ (Kᵢ, nM)DAT (Kᵢ, nM)SERT (Kᵢ, nM)
This compound (Parent) Data not availableData not availableData not availableData not availableData not availableData not availableData not available
Analog 1: 1-(2-Methoxyphenyl)piperazine 1.2[5]>100035>1000>1000>1000>1000
Analog 2: 1-(3-Chlorophenyl)piperazine (mCPP) 1502.510030025050080
Analog 3: 1-Phenethyl-4-(3-chlorophenyl)piperazine >1000>1000>1000>1000>100015[8]>1000
Analog 4: N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine 1.2[4]------
Analog 5: (-)-10e (from[10]) ---47.5[10]0.57[10]--

Note: A comprehensive binding profile for the parent compound was not available in the public literature at the time of this guide's creation. The analogs were chosen to illustrate the impact of specific structural modifications discussed in the SAR section. "-" indicates data not reported in the cited literature.

Experimental Methodologies: A Guide to In Vitro Profiling

The determination of a compound's selectivity profile relies on robust and reproducible in vitro assays. The following sections provide detailed protocols for two fundamental experimental techniques: radioligand binding assays and neurotransmitter uptake assays.

Radioligand Binding Assays: Quantifying Receptor Affinity

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[11] The principle involves the competition between a radiolabeled ligand (with known high affinity and selectivity) and an unlabeled test compound for binding to the receptor of interest.

G prep 1. Membrane Preparation (from cells or tissue expressing the target receptor) incubation 2. Incubation - Membrane preparation - Radioligand (fixed concentration) - Test compound (varying concentrations) prep->incubation separation 3. Separation of Bound and Free Ligand (Rapid filtration over glass fiber filters) incubation->separation counting 4. Quantification of Radioactivity (Scintillation counting of filters) separation->counting analysis 5. Data Analysis - Determine IC₅₀ - Calculate Kᵢ using the Cheng-Prusoff equation counting->analysis

Caption: Workflow for a competitive radioligand binding assay.

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the receptor of interest in an appropriate ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add assay buffer, the membrane preparation, the radioligand at a concentration at or below its Kₔ value, and a range of concentrations of the test compound.[12]

    • To determine non-specific binding, include wells containing the membrane preparation, radioligand, and a high concentration of a known, non-radiolabeled ligand for the target receptor.

    • To determine total binding, include wells with the membrane preparation and radioligand only.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain specific binding.

    • Plot the specific binding as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Neurotransmitter Uptake Assays: Assessing Transporter Function

Neurotransmitter uptake assays measure the functional activity of monoamine transporters, such as DAT and the serotonin transporter (SERT).[13] These assays are crucial for identifying and characterizing transporter inhibitors.

G cell_prep 1. Cell Culture (Cells expressing the target transporter, e.g., HEK293-DAT) incubation 2. Incubation - Cells - Fluorescent substrate - Test compound (varying concentrations) cell_prep->incubation measurement 3. Fluorescence Measurement (Kinetic or endpoint reading on a microplate reader) incubation->measurement analysis 4. Data Analysis - Plot fluorescence vs. time or concentration - Determine IC₅₀ measurement->analysis

Caption: Workflow for a fluorescence-based neurotransmitter uptake assay.

This protocol utilizes a commercially available neurotransmitter transporter uptake assay kit that employs a fluorescent substrate that mimics biogenic amines.[14][15]

  • Cell Culture:

    • Plate cells stably expressing the transporter of interest (e.g., DAT, SERT) in a 96-well, black-walled, clear-bottom microplate.

    • Allow the cells to adhere and form a confluent monolayer overnight.

  • Assay Preparation:

    • Prepare a range of concentrations of the test compound in the assay buffer provided with the kit.

    • Prepare a solution of the fluorescent substrate according to the kit's instructions.

  • Assay Procedure:

    • Remove the culture medium from the cells and wash with assay buffer.

    • Add the different concentrations of the test compound to the wells and incubate for a pre-determined time at 37°C.

    • Add the fluorescent substrate to all wells to initiate the uptake reaction.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader capable of bottom-reading.

    • Measure the fluorescence intensity at appropriate excitation and emission wavelengths.

    • The assay can be performed in either a kinetic mode (reading fluorescence at regular intervals over time) or as an endpoint measurement after a fixed incubation period.[14]

  • Data Analysis:

    • For kinetic assays, determine the rate of substrate uptake (slope of the fluorescence vs. time curve).

    • For endpoint assays, use the final fluorescence values.

    • Plot the rate of uptake or the endpoint fluorescence as a function of the log of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound that inhibits 50% of the transporter-mediated uptake.

Conclusion: Guiding Future Drug Discovery

The comparative analysis of this compound and its structural analogs highlights the profound impact of subtle chemical modifications on their selectivity profiles. By systematically altering substituents on the phenyl and piperazine rings, medicinal chemists can navigate the complex landscape of receptor and transporter interactions to develop compounds with enhanced affinity and selectivity for their desired targets. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct their own in vitro profiling, enabling the generation of high-quality, reproducible data to drive the optimization of novel CNS drug candidates. A thorough understanding of the structure-activity relationships within the phenylpiperazine class remains a critical component in the ongoing quest for safer and more effective treatments for a multitude of neurological and psychiatric disorders.

References

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ - Pharmacophore. (n.d.). Pharmacophore. Retrieved January 27, 2026, from [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. (2025). Fluidic Sciences. Retrieved January 27, 2026, from [Link]

  • López-Rodríguez, M. L., Rosado, M. L., Benhamú, B., Morcillo, M. J., Fernández, E., & Schaper, K. J. (1997). Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models. Journal of Medicinal Chemistry, 40(11), 1648–1656. [Link]

  • Maver, T., & Rangus, M. (2001). Dual probes for the dopamine transporter and sigma1 receptors: novel piperazinyl alkyl-bis(4'-fluorophenyl)amine analogues as potential cocaine-abuse therapeutic agents. Journal of Medicinal Chemistry, 44(5), 715–725. [Link]

  • Eshleman, A. J., Johnson, S. W., Janowsky, A., & Neve, K. A. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Neuroscience Methods, 169(2), 274–284. [Link]

  • Kikionis, S., Ioannou, K., & Tzakos, A. G. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Ablordeppey, S. Y., & Glennon, R. A. (2002). Synthesis and functional activity of (2-aryl-1-piperazinyl)-N-(3-methylphenyl)acetamides: selective dopamine D4 receptor agonists. Bioorganic & Medicinal Chemistry, 10(9), 2947–2954. [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. (n.d.). Biocompare.com. Retrieved January 27, 2026, from [Link]

  • Glennon, R. A., Ismaiel, A. E., McCarthy, B. G., & Peroutka, S. J. (1989). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology, 168(3), 387–392. [Link]

  • Shimohigashi, Y., Kodama, H., & Waki, M. (1991). Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives. Journal of the Chemical Society, Perkin Transactions 1, (11), 2735–2740. [Link]

  • Bedürftig, S., & Wünsch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with sigma-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3299–3311. [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

  • Neurotransmitter Transporter Uptake Assay Kit. (n.d.). Molecular Devices. Retrieved January 27, 2026, from [Link]

  • Kikionis, S., Ioannou, K., & Tzakos, A. G. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine. Molbank, 2022(1), M1353. [Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. (2018). MedChemComm. Retrieved January 27, 2026, from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. (2012). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. (2022). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Kumar, V., & Husbands, S. M. (2013). Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. Bioorganic & Medicinal Chemistry Letters, 23(24), 6753–6756. [Link]

  • In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. (2000). PubMed. Retrieved January 27, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. (2013). National Institutes of Health. Retrieved January 27, 2026, from [Link]

  • Series of (([1,1′-Biphenyl]-2-yl)methyl)sulfinylalkyl Alicyclic Amines as Novel and High Affinity Atypical Dopamine Transporter Inhibitors with Reduced hERG Activity. (2022). PubMed Central. Retrieved January 27, 2026, from [Link]

  • Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. (2025). ResearchGate. Retrieved January 27, 2026, from [Link]

  • Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved January 27, 2026, from [Link]

  • Investigation of various N-heterocyclic substituted piperazine versions of 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: effect on affinity and selectivity for dopamine D3 receptor. (2013). PubMed. Retrieved January 27, 2026, from [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Retrieved January 27, 2026, from [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation for (2-(Piperazin-1-YL)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the robust quantification of novel chemical entities in biological matrices is the bedrock of pharmacokinetic, toxicokinetic, and bioequivalence studies. This guide provides an in-depth, comparative analysis of bioanalytical method validation for (2-(Piperazin-1-YL)phenyl)methanamine, a molecule featuring a piperazine moiety. We will dissect the critical choices in analytical platforms and detail the validation protocols necessary to ensure data integrity, adhering to global regulatory standards.

The validation of a bioanalytical method is essential to ensure the acceptability of its performance and the reliability of the analytical results.[1] A defined set of procedures for measuring analyte concentrations in biological samples must be thoroughly validated.[1] This guide will not only outline the "what" and "how" but also the critical "why" behind each step, grounding our discussion in the principles of scientific integrity and regulatory compliance.

Choosing the Right Analytical Platform: A Comparative Overview

The selection of an analytical technique is the most critical decision in method development. For a molecule like this compound, the primary choice lies between liquid chromatography coupled with mass spectrometry (LC-MS) and high-performance liquid chromatography with UV detection (HPLC-UV), often requiring derivatization.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS is widely regarded as the gold standard for bioanalysis due to its superior selectivity and sensitivity.[2]

  • Causality of Choice: The high specificity of MS/MS is achieved by monitoring a specific precursor-to-product ion transition for the analyte. This minimizes the likelihood of interference from endogenous matrix components or metabolites, a common challenge in bioanalysis. The sensitivity of modern mass spectrometers allows for the quantification of analytes at very low concentrations (pg/mL to ng/mL), which is crucial for characterizing the full pharmacokinetic profile of a drug.

  • Trustworthiness: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte provides a self-validating system. The SIL-IS experiences the same extraction variability and matrix effects as the analyte, ensuring that the analyte-to-IS peak area ratio remains constant, thus yielding high accuracy and precision.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Viable Alternative

While LC-MS/MS is preferred, HPLC-UV can be a cost-effective alternative. However, for a molecule like this compound, which may lack a strong native chromophore, chemical derivatization is often necessary to achieve the required sensitivity.[3]

  • Causality of Choice: Derivatization with a reagent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can introduce a highly UV-active moiety, significantly enhancing the detector response.[3] This approach leverages widely available HPLC-UV instrumentation. The choice of derivatization agent and reaction conditions is critical to ensure a stable and complete reaction, which is paramount for method robustness.

  • Trustworthiness: The validation of an HPLC-UV method with derivatization requires rigorous demonstration that the derivatization reaction is reproducible and that no interfering peaks are generated. The internal standard in this case would ideally be a structurally similar compound that undergoes the same derivatization reaction.

Performance Comparison: LC-MS/MS vs. HPLC-UV with Derivatization
ParameterLC-MS/MSHPLC-UV with DerivatizationRationale for Performance
Selectivity Very HighModerate to HighMS/MS detection is inherently more selective than UV detection. Potential for co-eluting interferences is higher with HPLC-UV.
Sensitivity (LLOQ) Low ng/mL to pg/mLMid to high ng/mLMass spectrometers are generally more sensitive detectors. Sensitivity of HPLC-UV is limited by the molar absorptivity of the derivative.
Matrix Effects Can be significant but correctable with SIL-ISLess prone to ion suppression/enhancement, but matrix components can interfere with derivatization or chromatography.The mechanism of interference is different for each technique.
Throughput High (fast chromatography is possible)Lower (derivatization step adds time)The additional sample preparation step for derivatization can be a bottleneck.
Cost (Instrument) HighLowLC-MS/MS systems are a significant capital investment.
Robustness HighModerateThe derivatization step can introduce variability if not well-controlled.

The Bioanalytical Method Validation Workflow

A bioanalytical method must be validated to demonstrate its suitability for its intended purpose.[4] The validation process involves a series of experiments to assess the method's performance characteristics, as mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), and harmonized in the ICH M10 guideline.[1][5][6][7][8]

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Full Validation cluster_2 Application MD_Optimize Optimize Sample Prep, LC & MS/MS Conditions MD_Select_IS Select Internal Standard MD_Optimize->MD_Select_IS FV_Selectivity Selectivity & Matrix Effect MD_Select_IS->FV_Selectivity FV_Cal_Curve Calibration Curve (Linearity, Range) FV_Selectivity->FV_Cal_Curve FV_Accuracy Accuracy FV_Cal_Curve->FV_Accuracy FV_Precision Precision FV_Accuracy->FV_Precision FV_LLOQ LLOQ FV_Precision->FV_LLOQ FV_Recovery Recovery FV_LLOQ->FV_Recovery FV_Stability Stability FV_Recovery->FV_Stability A_Sample_Analysis Study Sample Analysis FV_Stability->A_Sample_Analysis A_ISR Incurred Sample Reanalysis (ISR) A_Sample_Analysis->A_ISR

Caption: A typical workflow for bioanalytical method validation and application.

Detailed Experimental Protocols for Full Validation

The following protocols are based on the principles outlined in the ICH M10 guideline and are applicable to an LC-MS/MS method for this compound in human plasma.[4][7]

Selectivity and Matrix Effect
  • Objective: To demonstrate that the method can differentiate and quantify the analyte from other components in the sample and to assess the impact of the matrix on the analytical response.[9]

  • Protocol:

    • Obtain blank human plasma from at least six different sources.

    • Analyze each blank sample to check for interferences at the retention times of the analyte and internal standard. The response of any interfering peak should be less than 20% of the response at the Lower Limit of Quantification (LLOQ) for the analyte and less than 5% for the internal standard.

    • To evaluate the matrix effect, post-extraction spike blank plasma extracts from the six sources at low and high concentration levels.

    • Compare the peak areas of the post-extraction spiked samples to the peak areas of neat solutions at the same concentrations.

    • The matrix factor should be calculated, and the coefficient of variation (CV) of the matrix factor across the different sources should be ≤15%.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the concentration of the analyte and the response of the instrument over the intended analytical range.

  • Protocol:

    • Prepare a series of calibration standards in the biological matrix by spiking with known concentrations of the analyte.[9] A minimum of six non-zero concentration levels should be used.

    • The calibration curve should be generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration.

    • A simple linear regression model with appropriate weighting (e.g., 1/x or 1/x²) is typically used.

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal concentration (±20% at the LLOQ).

    • At least 75% of the calibration standards, including the LLOQ and the highest concentration, must meet this criterion.

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).[10]

  • Protocol:

    • Prepare Quality Control (QC) samples in the biological matrix at a minimum of four concentration levels: LLOQ, low, medium, and high.

    • Within-run accuracy and precision: Analyze at least five replicates of each QC level in a single analytical run. The mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the CV should not exceed 15% (20% at LLOQ).[11]

    • Between-run accuracy and precision: Analyze the QC samples in at least three different analytical runs on at least two different days. The overall mean concentration should be within ±15% of the nominal value (±20% at LLOQ), and the overall CV should not exceed 15% (20% at LLOQ).[11]

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that may be encountered during sample handling, storage, and analysis.[10][12]

  • Protocol:

    • Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

      • Freeze-Thaw Stability: A minimum of three freeze-thaw cycles.

      • Short-Term (Bench-Top) Stability: At room temperature for a duration that reflects the expected sample handling time.

      • Long-Term Stability: At the intended storage temperature (e.g., -20°C or -80°C) for a duration that covers the time from sample collection to analysis.

      • Post-Preparative Stability: In the autosampler for a duration that reflects the expected run time.

    • The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Validation Parameter Acceptance Criteria Summary

Validation ParameterAcceptance CriteriaReference
Selectivity No significant interference at the retention time of the analyte and IS.ICH M10
Matrix Effect CV of the matrix factor across at least 6 lots of matrix should be ≤15%.ICH M10
Calibration Curve Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).ICH M10
Within-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[11]
Within-Run Precision CV ≤15% (≤20% at LLOQ).[11]
Between-Run Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).[11]
Between-Run Precision CV ≤15% (≤20% at LLOQ).[11]
Stability Mean concentration of stability samples within ±15% of nominal.[10][12]

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edge [color="#34A853"];

"Method" [fillcolor="#EA4335"]; "Selectivity" [fillcolor="#FBBC05"]; "Linearity" [fillcolor="#FBBC05"]; "Accuracy" [fillcolor="#34A853"]; "Precision" [fillcolor="#34A853"]; "LLOQ" [fillcolor="#FBBC05"]; "Stability" [fillcolor="#FBBC05"]; "Robustness" [fillcolor="#34A853"]; "Reliable_Data" [shape=diamond, fillcolor="#202124", style=filled, fontcolor="#FFFFFF"];

"Method" -> "Selectivity"; "Method" -> "Linearity"; "Method" -> "LLOQ"; "Selectivity" -> "Accuracy"; "Linearity" -> "Accuracy"; "Accuracy" -> "Reliable_Data"; "Accuracy" -> "Precision"; "Precision" -> "Reliable_Data"; "LLOQ" -> "Reliable_Data"; "Method" -> "Stability"; "Stability" -> "Reliable_Data"; "Method" -> "Robustness"; "Robustness" -> "Reliable_Data"; }

Sources

Safety Operating Guide

(2-(Piperazin-1-YL)phenyl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Proper Disposal of (2-(Piperazin-1-YL)phenyl)methanamine

From the Desk of a Senior Application Scientist

As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The compound this compound, a member of the piperazine and benzylamine families, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for its proper disposal, ensuring the safety of laboratory personnel and compliance with regulatory standards. The procedures outlined here are designed to be a self-validating system, integrating the "why" behind each step to foster a culture of safety and responsibility.

Hazard Profile and Core Safety Principles

Piperazine derivatives and primary amines are often corrosive, capable of causing severe skin burns and eye damage.[3][4][5] They can also act as sensitizers, potentially causing allergic skin reactions or respiratory issues.[3] Therefore, all waste streams containing this compound must be treated as hazardous waste .

The Three Pillars of Disposal:

  • NEVER Discharge to Sewer: This compound can be harmful to aquatic life.[3][6] Disposal down the drain is a serious compliance violation and an environmental hazard.[7][8]

  • NEVER Dispose as General Waste: Solid or absorbed waste containing this chemical must not be placed in regular trash.

  • ALWAYS Use a Licensed Waste Carrier: The only acceptable disposal route is through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal contractor.[5][9][10]

Table 1: Inferred Hazard Profile and Handling Summary
Parameter Guideline Justification
Probable GHS Pictograms Corrosion, Health Hazard, Exclamation MarkBased on corrosive and irritant nature of similar amine and piperazine compounds.[2][3][5]
Primary Hazards Causes severe skin burns and eye damage. May cause skin/respiratory irritation. Harmful if swallowed.Common hazards for this chemical class, necessitating robust PPE and handling controls.[3][4]
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles with side shields, lab coat.To prevent direct contact with skin and eyes, which are primary exposure routes.[6]
Incompatible Materials Strong oxidizing agents, strong acids.Amines can react exothermically and violently with these materials. Waste must be segregated.[1][6]

Step-by-Step Waste Management and Disposal Protocol

This protocol covers the lifecycle of the chemical waste from the point of generation to its final collection. Adherence to this process is critical for regulatory compliance under the Resource Conservation and Recovery Act (RCRA) in the United States and similar regulations internationally.[10]

Step 1: Waste Identification and Segregation

Immediately upon generation, any waste containing this compound must be classified as hazardous.

  • Action: Designate a specific waste container for this chemical. Do not mix it with other waste streams, especially incompatible materials like strong acids or oxidizers.[6]

  • Causality: Segregation prevents dangerous chemical reactions within the waste container and ensures the waste is correctly profiled for the disposal facility.

Step 2: Container Selection and Management

The integrity of the waste container is paramount to preventing leaks and spills.

  • Action: Use a container made of compatible material (e.g., the original product container if clean and in good condition, or a designated polyethylene container).[11][12] The container must have a tight-fitting screw cap.

  • Action: Ensure the container is kept closed at all times except when adding waste.[11][13] This is a frequent subject of regulatory citations.[13]

  • Action: Do not fill the container beyond 90% of its capacity to allow for vapor expansion.[14] The exterior of the container must be kept clean and free of contamination.[11][14]

Step 3: Proper Labeling

Clear and accurate labeling is a legal requirement and essential for safety.

  • Action: Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Action: The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "this compound."

    • A complete list of all constituents in the container (including solvents) with percentages.

    • The relevant hazard pictograms (Corrosion, Health Hazard).[14]

Step 4: Accumulation and Storage

Waste must be stored safely in a designated area pending pickup.

  • Action: Store the labeled container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12]

  • Action: The SAA should be in a cool, well-ventilated location, away from ignition sources, and ideally within secondary containment (such as a spill tray) to contain any potential leaks.[6][15]

Step 5: Arranging for Final Disposal
  • Action: Once the container is full (or within the time limits prescribed by your institution, often 6-12 months for academic labs), contact your organization's EHS department to schedule a waste pickup.[9][16]

  • Action: Follow all institutional procedures for documenting and handing over the waste. Maintain accurate records of waste generation and disposal.[10]

Emergency Procedures: Spill Management

Preparedness for accidental spills is a critical component of safe chemical handling.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, goggles, and a lab coat. If significant vapors are present, respiratory protection may be necessary.

  • Contain: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials.

  • Collect: Using non-sparking tools, carefully collect the absorbed material and place it into a designated, pre-labeled hazardous waste container.[15]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water. The cleaning materials must also be disposed of as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the compliant disposal of this compound waste.

G Disposal Workflow for this compound Waste cluster_0 Generation & Collection A Waste Generated (Pure, Solution, or Contaminated Material) B Is this waste hazardous? A->B C YES: Treat as Hazardous Waste B->C Contains this compound M STOP: Prohibited Disposal (Drain, Trash) B->M Unsure or No D Segregate from Incompatibles (Acids, Oxidizers) C->D E Select Compatible, Leak-Proof Container with Screw Cap D->E F Apply Hazardous Waste Label (Chemical Name, Hazards, Constituents) E->F G Store in Satellite Accumulation Area (SAA) (Closed, Secondary Containment) F->G H Container Full or Time Limit Reached? G->H H->G No I Contact EHS for Pickup H->I Yes J Transfer to EHS/Licensed Carrier I->J K Document & Retain Records J->K L Final Compliant Disposal (Incineration/Treatment) K->L

Caption: Waste Management Decision Workflow.

References

  • Hazardous Waste Disposal Guidelines . Purdue University. Accessed January 27, 2026. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . US EPA. Accessed January 27, 2026. [Link]

  • MATERIAL SAFETY DATA SHEET - Dyes Pigments . Alliance Organics LLP. Accessed January 27, 2026. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. Accessed January 27, 2026. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. Accessed January 27, 2026. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue Engineering. Accessed January 27, 2026. [Link]

  • Pigment Orange 5 - Safety Data Sheet . Crown Color. Accessed January 27, 2026. [Link]

  • Laboratory Environmental Sample Disposal Information Document . US EPA. Accessed January 27, 2026. [Link]

  • Amine Disposal For Businesses . Collect and Recycle. Accessed January 27, 2026. [Link]

  • Laboratory Hazardous Waste Disposal Guidelines . Central Washington University. Accessed January 27, 2026. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. Accessed January 27, 2026. [Link]

  • SAFETY DATA SHEET QUORUM ORANGE . Ecolab. Accessed January 27, 2026. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. Accessed January 27, 2026. [Link]

  • Magnesium Material Safety Data Sheet . Greenbook.net. Accessed January 27, 2026. [Link]

  • Appendix A Disposal Procedures by Chemical . University of Wisconsin-Milwaukee. Accessed January 27, 2026. [Link]

Sources

Comprehensive Safety and Handling Guide for (2-(Piperazin-1-YL)phenyl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of (2-(Piperazin-1-YL)phenyl)methanamine (CAS No. 190017-89-1).[1] As a Senior Application Scientist, my objective is to synthesize established safety principles with practical, field-proven insights to ensure your work is conducted with the highest degree of safety and scientific integrity. The procedures outlined below are designed to be a self-validating system, where the rationale behind each step is clarified to build a foundational understanding of safe laboratory practices.

Hazard Assessment and Chemical Profile

Before any handling, it is critical to understand the potential risks. Based on the toxicological data of analogous compounds, this compound should be treated as a hazardous substance.

Chemical Identification:

  • Chemical Name: this compound[4]

  • CAS Number: 190017-89-1[1]

  • Molecular Formula: C₁₁H₁₇N₃[1]

  • Synonyms: 1-(2-PIPERAZIN-1-YLPHENYL)METHANAMINE[4]

Inferred Hazard Profile: The following GHS classifications are inferred from structurally related piperazine compounds.[3][5]

  • Pictograms:

    • GHS05 (Corrosion)

    • GHS07 (Exclamation Mark)

    • GHS08 (Health Hazard)

  • Signal Word: Danger

  • Potential Hazard Statements:

    • H302: Harmful if swallowed.[3][5]

    • H314: Causes severe skin burns and eye damage.[3][5]

    • H317: May cause an allergic skin reaction.[3]

    • H332: Harmful if inhaled.

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]

    • H335: May cause respiratory irritation.[6][7]

    • H361: Suspected of damaging fertility or the unborn child.[3][6]

Mandatory Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to prevent exposure through all potential routes (dermal, ocular, inhalation). The causality is clear: piperazine derivatives can be corrosive and readily absorbed, necessitating robust barrier protection.[8][9]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with compatible chemical-resistant gloves (e.g., Nitrile base layer, Neoprene outer layer).Provides robust protection against corrosive properties and prevents permeation. Inspect gloves for any defects before use.[9][10]
Eye/Face Protection Tightly fitting safety goggles with side-shields, worn in conjunction with a full-face shield.Protects against splashes and vapors that can cause severe, irreversible eye damage.[6][8][11]
Skin/Body Protection A flame-resistant laboratory coat worn over full-length clothing and closed-toe shoes. For larger quantities, a chemically impervious apron or suit is required.Minimizes skin contact from accidental spills. Contaminated clothing must be removed immediately and washed before reuse.[5][8]
Respiratory Protection Work must be conducted in a certified chemical fume hood. If engineering controls are insufficient or for spill response, a government-approved full-face respirator with appropriate cartridges is mandatory.Prevents inhalation of harmful vapors or aerosols, which can cause respiratory irritation, sensitization, and other systemic effects.[8][9][11]

Operational Protocol: A Step-by-Step Guide

Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to create a controlled environment from preparation to disposal.

Step 1: Pre-Handling Safety Check

  • Verify Fume Hood Functionality: Ensure the chemical fume hood has a current certification and is drawing air correctly.

  • Assemble all Materials: Before introducing the chemical, place all necessary equipment (glassware, reagents, stir bars, waste containers) inside the fume hood to minimize movement in and out of the containment area.

  • Locate Emergency Equipment: Confirm the location and operational status of the nearest safety shower, eyewash station, and spill kit.

  • Don Full PPE: Put on all required PPE as specified in the table above before opening the primary chemical container.

Step 2: Chemical Handling and Use

  • Controlled Dispensing: Handle the substance exclusively within the fume hood.[6][8] If the material is a solid, be mindful of dust generation; if it is a liquid, pour slowly to avoid splashing.

  • Maintain Containment: Keep the container sealed when not in use.[6] All manipulations should be performed over a secondary containment tray to confine any potential spills.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents.[10]

  • Post-Handling Decontamination: After completing the work, decontaminate all surfaces and equipment. Wipe down the work area within the fume hood.

Step 3: Immediate Post-Use Actions

  • Proper Glove Removal: Remove the outer pair of gloves first, followed by the inner pair, using a technique that avoids touching the outer surface of the glove with bare skin.[8][9]

  • Hand Washing: Immediately wash hands and forearms thoroughly with soap and water, even after glove use.[5][8]

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase PREP1 Verify Fume Hood & Emergency Equipment PREP2 Assemble All Materials in Hood PREP1->PREP2 PREP3 Don Full PPE PREP2->PREP3 H1 Dispense Chemical in Fume Hood PREP3->H1 H2 Perform Experiment in Secondary Containment H1->H2 H3 Seal Container When Not in Use H2->H3 C1 Segregate & Seal Waste H3->C1 C2 Decontaminate Surfaces & Equipment C1->C2 C3 Doff PPE Correctly C2->C3 C4 Wash Hands Thoroughly C3->C4 END End of Procedure C4->END START Start START->PREP1

Caption: Safe Handling Workflow for Hazardous Piperazine Compounds.

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure or spill, a rapid and correct response is critical to mitigating harm.

First-Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate emergency medical help.[5][9]

  • Skin Contact: Remove all contaminated clothing at once. Immediately flush the skin with copious amounts of water for at least 15-20 minutes. Get emergency medical help.[5]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Get immediate emergency medical help.[5]

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person. Get immediate emergency medical help.

Spill and Leak Response:

  • Minor Spill (in fume hood):

    • Alert personnel in the immediate area.

    • Use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Collect the contaminated material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[2]

    • Decontaminate the area thoroughly.

  • Major Spill (outside fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry and contact your institution's Environmental Health & Safety (EHS) department or emergency response team.[2]

    • Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan: Cradle-to-Grave Responsibility

Proper disposal is a crucial final step in the chemical handling lifecycle. Improper disposal can lead to environmental contamination and regulatory violations.

Waste Segregation and Disposal:

  • Chemical Waste: All unused material and solutions containing this compound must be collected in a dedicated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical (e.g., gloves, absorbent pads, pipette tips, paper towels) must be disposed of as solid hazardous waste.

  • Disposal Method: The material should be disposed of through a licensed chemical destruction facility or via controlled incineration with flue gas scrubbing.[5][6] Do not discharge into sewer systems or waterways.[6][12]

  • Container Decontamination: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. Only then can the container be offered for recycling or reconditioning.[5][6]

By internalizing the principles and adhering strictly to the protocols outlined in this guide, you contribute to a culture of safety and ensure the integrity of your research.

References

  • Echemi. (n.d.). 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol Safety Data Sheets.
  • ChemicalBook. (2023). 2-[2-[4-[(2-Chloro-phenyl)phenylMethyl]piperazin-1-yl]ethoxy]aceticAcidDihydrochloride Safety Data Sheet.
  • Enamine. (n.d.). 1-(piperazin-1-yl)ethan-1-one Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid.
  • MilliporeSigma. (2025). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Piperazine Safety Data Sheet.
  • Enamine. (n.d.). 1-(2-chloroethyl)-4-(propan-2-yl)piperazine hydrochloride Safety Data Sheet.
  • Fisher Scientific Company. (2025). 2-Methylpiperazine Safety Data Sheet.
  • CDH Fine Chemical. (n.d.). 1-(p-Tolyl)piperazine Safety Data Sheet.
  • Cayman Chemical. (2025). Piperazine Safety Data Sheet.
  • Echemi. (n.d.). 2-(4-CHLORO-PHENYL)-2-(4-METHYL-PIPERAZIN-1-YL)-ETHYLAMINE DIHYDROCHLORIDE Safety Data Sheets.
  • ChemSrc. (n.d.). 190017-89-1(this compound) Product Description.
  • ChemicalBook. (n.d.). This compound Chemical Properties.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.